3-Phenylethynyl-benzaldehyde
Description
Properties
IUPAC Name |
3-(2-phenylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQKWJANJYKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389797 | |
| Record name | 3-Phenylethynyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115021-39-1 | |
| Record name | 3-Phenylethynyl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylethynyl-benzaldehyde is an aromatic organic compound characterized by the presence of a benzaldehyde ring substituted with a phenylethynyl group at the meta-position. This molecule is of significant interest to researchers in organic synthesis and materials science due to its rigid, conjugated structure. It serves as a valuable building block for the synthesis of more complex molecules, including fluorescent dyes, liquid crystals, and potentially biologically active compounds.[1] The aldehyde functional group provides a reactive site for a variety of chemical transformations, making it a versatile intermediate in the construction of novel organic materials and pharmaceutical scaffolds.
Core Chemical Properties
A summary of the fundamental chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O | [2][3] |
| Molecular Weight | 206.24 g/mol | [3] |
| CAS Number | 115021-39-1 | [4] |
| Appearance | Colorless to Yellow to Orange clear liquid or White to Light yellow to Light orange powder to crystal | [5] |
| Melting Point | 47 °C | [2] |
| Boiling Point | Data not available | |
| Solubility | While specific data for this compound is not readily available, benzaldehyde is known to be very slightly soluble in water but soluble in organic solvents and oils.[6] | |
| Hazard | Irritant | [2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for the 3-isomer are not widely published, data for the isomeric 4-phenylethynyl-benzaldehyde can provide a valuable reference for expected chemical shifts and absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of its structural isomer, 4-phenylethynyl-benzaldehyde.[7] The aldehyde proton is expected to be the most downfield signal in the ¹H NMR spectrum.
| ¹H NMR (CDCl₃, 600 MHz) - Predicted | ¹³C NMR (CDCl₃, 151 MHz) - Predicted |
| ~10.0 ppm (s, 1H, -CHO) | ~192 ppm (C=O) |
| ~7.3-8.0 ppm (m, 9H, Ar-H) | ~123-137 ppm (Ar-C) |
| ~88-95 ppm (-C≡C-) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (aldehyde) | ~1700 |
| C≡C (alkyne) | ~2215 |
| C-H (aromatic) | ~3000-3100 |
| C-H (aldehyde) | ~2700-2900 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule.
-
HRMS (ESI): Calculated for C₁₅H₁₁O⁺ [M+H]⁺: 207.0732.
Experimental Protocols
The synthesis of this compound is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[8]
Synthesis of this compound via Sonogashira Coupling
This protocol describes the synthesis of this compound from 3-iodobenzaldehyde and phenylacetylene.
Materials:
-
3-Iodobenzaldehyde
-
Phenylacetylene
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Add anhydrous THF to dissolve the solids.
-
To this solution, add triethylamine (2.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Purification and Characterization Workflow
Biological Activity and Signaling Pathways
While benzaldehyde and some of its derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, there is currently a lack of specific studies on the biological effects of this compound.[9] The rigid, planar structure conferred by the phenylethynyl group may lead to interactions with biological targets, but this remains an area for future investigation.
Hypothetical Mechanism of Action for Benzaldehyde Derivatives
The diagram below illustrates a generalized signaling pathway that could be modulated by biologically active benzaldehyde derivatives, based on their known anti-inflammatory effects. It is important to note that this is a hypothetical pathway and has not been specifically validated for this compound.
Conclusion
This compound is a synthetically versatile molecule with potential applications in materials science and medicinal chemistry. This guide has provided a comprehensive overview of its known chemical properties, along with a detailed experimental protocol for its synthesis. While specific biological data is currently limited, the structural motifs present in this compound suggest that it may be a valuable candidate for future biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers working with this and related compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | 115021-39-1 [chemicalbook.com]
- 5. 4-(Phenylethynyl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. d-nb.info [d-nb.info]
An In-Depth Technical Guide to 3-Phenylethynyl-benzaldehyde (CAS: 115021-39-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Phenylethynyl-benzaldehyde, a valuable intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via a Sonogashira coupling reaction, and its current and potential applications.
Core Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 115021-39-1 | [1] |
| Molecular Formula | C₁₅H₁₀O | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Table 2: Spectroscopic Data for 4-Phenylethynyl-benzaldehyde (for comparison)
| Spectroscopic Data | Values | Reference |
| ¹H NMR (600 MHz, CDCl₃) | δ = 10.04 (s, 1H), 7.89 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.2 Hz, 2H), 7.61–7.50 (m, 2H), 7.44–7.35 (m, 3H) ppm | [2] |
| ¹³C NMR (151 MHz, CDCl₃) | δ = 192.18, 192.17, 136.15, 132.86, 132.54, 130.36, 130.34, 129.73, 129.23, 123.24, 94.21, 89.27 ppm | [2] |
| IR (KBr, cm⁻¹) | 3055, 2883, 2216, 1765, 1613, 1496, 1444, 1371, 1256, 1161, 1065, 1030, 925, 879, 836, 769, 690, 639, 561, 517 | [3] |
| HRMS (ESI) | calcd for C₁₅H₁₁O⁺ (M+H)⁺, 207.0732, found: 207.0832 | [2] |
Synthesis Protocol: Sonogashira Coupling
The primary method for synthesizing this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (3-bromobenzaldehyde or 3-iodobenzaldehyde).[4] Below is a detailed experimental protocol adapted from a general method for copper-free Sonogashira couplings.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromobenzaldehyde (1 equivalent)
-
Phenylacetylene (1.2 equivalents)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine Ligand (e.g., P(t-Bu)₃, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent to the flask.
-
Add 3-bromobenzaldehyde to the reaction mixture.
-
Finally, add phenylacetylene dropwise to the stirred solution.
-
The reaction mixture is then heated to a specified temperature (typically between room temperature and 100 °C) and stirred for a period of time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is then filtered through a pad of celite to remove the catalyst and any inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Workflow for Sonogashira Coupling
References
3-Phenylethynyl-benzaldehyde molecular weight and formula C15H10O
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylethynyl-benzaldehyde, with the chemical formula C15H10O, is an aromatic aldehyde derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive aldehyde group and a phenylacetylene moiety, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its molecular characteristics, a detailed experimental protocol for its synthesis via the Sonogashira coupling reaction, and a summary of its applications in research and development, particularly in the fields of medicinal chemistry and materials science.
Physicochemical and Molecular Data
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C15H10O |
| Molecular Weight | 206.24 g/mol [1] |
| CAS Number | 115021-39-1[1] |
| Appearance | Not explicitly stated in search results |
| Melting Point | 47°C[2] |
| Boiling Point | Not explicitly stated in search results |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This widely used method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[3][4][5] The following protocol is a representative procedure for the synthesis of this compound from 3-bromobenzaldehyde and phenylacetylene.
Experimental Protocol: Sonogashira Coupling Reaction
Materials:
-
3-Bromobenzaldehyde
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: A dry Schlenk flask is charged with 3-bromobenzaldehyde (1.0 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and copper(I) iodide (0.01 eq.) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Anhydrous and degassed tetrahydrofuran (THF) is added to the flask, followed by triethylamine (2.0 eq.). The mixture is stirred until all solids are dissolved.
-
Alkyne Addition: Phenylacetylene (1.2 eq.) is then added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Characterization Data
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Representative data for a similar compound, 4-phenylethynylbenzaldehyde, is presented below to provide an expected analytical profile.[6]
| Analytical Technique | Expected Observations for Phenylethynyl-benzaldehyde Isomers |
| ¹H NMR (CDCl₃) | Signals corresponding to the aldehydic proton (around 10 ppm), and aromatic protons on both the benzaldehyde and phenyl rings (typically in the range of 7.3-8.0 ppm). |
| ¹³C NMR (CDCl₃) | Resonances for the aldehyde carbonyl carbon (around 192 ppm), alkyne carbons (in the range of 88-95 ppm), and aromatic carbons. |
| High-Resolution Mass Spectrometry (HRMS) | Calculation of the exact mass of the molecular ion ([M+H]⁺) to confirm the elemental composition. For C15H11O⁺, the calculated mass would be approximately 207.0810. |
Synthetic Workflow and Applications
Sonogashira Coupling Workflow
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The general workflow for the synthesis of this compound is depicted below.
Applications in Drug Development and Materials Science
This compound is a key intermediate in the synthesis of a variety of organic molecules.[7][8] Its bifunctional nature allows for further chemical transformations. The aldehyde group can readily undergo reactions such as Wittig olefination, reductive amination, and condensation reactions, while the phenylethynyl group can participate in cycloadditions and other coupling reactions.
In materials science, this compound is used in the development of conjugated systems for optoelectronic materials, fluorescent dyes, and liquid crystals.[8] The extended π-system of the molecule contributes to its interesting photophysical properties.
Involvement in Signaling Pathways
Currently, there is a lack of specific research literature detailing the direct interaction of this compound with cellular signaling pathways. However, it is important to note that the parent molecule, benzaldehyde, has been studied in various biological contexts. For instance, some studies have investigated the effects of benzaldehyde derivatives on signaling pathways related to cancer and inflammation. It is plausible that derivatives of this compound could be designed to interact with specific biological targets, but further research is required to elucidate any such activities. Therefore, any consideration of its biological effects should be based on experimental evidence for the specific derivatives being investigated.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis via the robust and efficient Sonogashira coupling reaction is well-established. The presence of two distinct reactive sites within its structure allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures with desired functions. Further exploration of the biological activities of its derivatives may lead to the discovery of novel therapeutic agents.
References
- 1. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. This compound [myskinrecipes.com]
- 8. This compound [myskinrecipes.com]
Spectroscopic Profile of 3-Phenylethynyl-benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 3-Phenylethynyl-benzaldehyde. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unambiguous identification and characterization of this molecule, which serves as a valuable building block in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is an organic compound with the chemical formula C₁₅H₁₀O. It possesses a molecular weight of 206.24 g/mol .[1] The structure features a benzaldehyde ring substituted with a phenylethynyl group at the meta position. This arrangement of conjugated aromatic rings and an acetylenic linker imparts unique electronic and photophysical properties to the molecule.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. For comparative purposes, data for the isomeric 4-Phenylethynyl-benzaldehyde is also included where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data of Phenylethynyl-benzaldehydes
| Compound | Chemical Shift (δ) in ppm |
| 4-Phenylethynyl-benzaldehyde | 10.04 (s, 1H, -CHO), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J = 8.2 Hz, 2H, Ar-H), 7.61–7.50 (m, 2H, Ar-H), 7.44–7.35 (m, 3H, Ar-H)[2] |
Note: Specific ¹H NMR data for this compound was not available in the searched literature. The data for the 4-isomer provides an estimation of the expected chemical shifts for the aromatic and aldehydic protons.
Table 2: ¹³C NMR Spectroscopic Data of Phenylethynyl-benzaldehydes
| Compound | Chemical Shift (δ) in ppm |
| 4-Phenylethynyl-benzaldehyde | 192.18, 192.17, 136.15, 132.86, 132.54, 130.36, 130.34, 129.73, 129.23, 123.24, 94.21, 89.27[2] |
Note: Specific ¹³C NMR data for this compound was not available in the searched literature. The provided data for the 4-isomer indicates the expected range for the carbonyl and aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data of a Phenylethynyl-substituted Compound
| Functional Group | Vibrational Frequency (cm⁻¹) |
| C≡C (alkyne stretch) | 2216[3] |
| C=O (carbonyl stretch) | Typically ~1700 |
| C=C (aromatic stretch) | 1594, 1538, 1487, 1447[3] |
| C-H (aromatic stretch) | 3023[3] |
Note: The provided IR data is for a related compound containing a phenylethynyl group and demonstrates the characteristic alkyne stretch. The carbonyl stretch for an aromatic aldehyde is expected around 1700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data of Phenylethynyl-benzaldehydes
| Compound | m/z (Mass-to-Charge Ratio) | Interpretation |
| 4-Phenylethynyl-benzaldehyde | 207.0732 (found: 207.0832)[2] | [M+H]⁺ |
Note: The high-resolution mass spectrometry (HRMS) data for the 4-isomer confirms the molecular formula and provides an accurate mass measurement.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak is often used for referencing.
IR Spectroscopy
Infrared spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer.[3] The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
High-resolution mass spectra are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2][4] The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.
Data Acquisition and Analysis Workflow
The process of obtaining and interpreting spectroscopic data is a systematic workflow. The following diagram illustrates the key steps involved.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data and experimental outlines are critical for quality control, reaction monitoring, and the development of novel chemical entities. Further research to obtain a complete experimental dataset for the 3-isomer is encouraged for a more comprehensive understanding.
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylethynyl-benzaldehyde is a bifunctional organic molecule featuring a reactive aldehyde group and a phenylethynyl moiety. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures and conjugated systems relevant to materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, focusing on key transformations including nucleophilic addition, oxidation, and reduction. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.
Core Reactivity of the Aldehyde Group
The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The presence of the 3-phenylethynyl substituent, an electron-withdrawing group, is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophilic addition compared to unsubstituted benzaldehyde. However, steric hindrance from the bulky substituent may also play a role in modulating its reactivity.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry, leading to the formation of a diverse array of functional groups and molecular scaffolds. Key examples of such reactions involving this compound are detailed below.
1. Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The reaction of this compound with a phosphorus ylide, such as one generated from a phosphonium salt and a strong base, would lead to the formation of a substituted styrene derivative. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.
Experimental Protocol: General Wittig Reaction
A general procedure for the Wittig reaction, adaptable for this compound, is as follows:
-
Ylide Generation: To a suspension of a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a strong base (e.g., n-butyllithium or sodium hydride) is added at a low temperature (e.g., 0 °C). The mixture is stirred to allow for the formation of the ylide.
-
Reaction with Aldehyde: A solution of this compound in the same anhydrous solvent is then added dropwise to the ylide solution at a controlled temperature.
-
Work-up and Purification: The reaction is typically stirred for several hours at room temperature and then quenched with a suitable reagent (e.g., water or saturated ammonium chloride solution). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is generally achieved by column chromatography to isolate the desired alkene.
2. Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. It often provides better E-selectivity for the resulting alkene and the water-soluble phosphate byproduct is more easily removed than the triphenylphosphine oxide generated in the Wittig reaction.[1]
Experimental Protocol: General Horner-Wadsworth-Emmons Reaction
A representative protocol for the HWE reaction is as follows:
-
Carbanion Generation: A phosphonate ester is treated with a base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous solvent (e.g., THF or DME) to generate the phosphonate carbanion.[1]
-
Reaction with Aldehyde: this compound is added to the solution of the carbanion.
-
Work-up and Purification: The reaction is quenched and worked up in a similar manner to the Wittig reaction to yield the alkene product.
3. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is particularly useful for the synthesis of α,β-unsaturated compounds.
Experimental Protocol: General Knoevenagel Condensation
A typical procedure for the Knoevenagel condensation is as follows:
-
Reaction Setup: this compound and an active methylene compound (e.g., malononitrile or diethyl malonate) are dissolved in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: A catalytic amount of a base (e.g., piperidine or an amine salt) is added to the mixture.
-
Reaction and Work-up: The reaction is often heated to drive the condensation. Upon completion, the product may precipitate or can be isolated by extraction and purified by recrystallization or column chromatography.
Oxidation of the Aldehyde Group
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(phenylethynyl)benzoic acid. A variety of oxidizing agents can be employed for this transformation.
1. Oxidation with Potassium Permanganate (KMnO₄)
Potassium permanganate is a strong oxidizing agent that can effectively convert aromatic aldehydes to carboxylic acids.
Experimental Protocol: Oxidation with KMnO₄
A general procedure for the permanganate oxidation is as follows:
-
Reaction Setup: this compound is dissolved in a suitable solvent mixture, often containing a phase-transfer catalyst if the reaction is biphasic.
-
Oxidant Addition: An aqueous solution of potassium permanganate is added to the aldehyde solution, and the mixture is stirred vigorously. The reaction is often exothermic and may require cooling.
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid, which can be collected by filtration and purified by recrystallization.
2. Jones Oxidation
The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, is another powerful oxidizing agent for converting primary alcohols and aldehydes to carboxylic acids.[2][3]
Experimental Protocol: Jones Oxidation
A typical Jones oxidation protocol involves:
-
Substrate Solution: this compound is dissolved in acetone and cooled in an ice bath.
-
Reagent Addition: The Jones reagent is added dropwise to the aldehyde solution until the orange color of the Cr(VI) reagent persists.
-
Work-up: The excess oxidant is quenched with isopropanol, and the mixture is worked up by partitioning between water and an organic solvent. The organic layer is then extracted with a base to isolate the carboxylic acid.
Reduction of the Aldehyde Group
The aldehyde group can be easily reduced to a primary alcohol, (3-(phenylethynyl)phenyl)methanol, using various reducing agents.
1. Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones.
Experimental Protocol: Reduction with NaBH₄
A typical procedure for the reduction of this compound with NaBH₄ is as follows:
-
Reaction Setup: this compound is dissolved in a protic solvent such as methanol or ethanol.
-
Reductant Addition: Sodium borohydride is added portion-wise to the solution at a low temperature (e.g., 0 °C).
-
Work-up: The reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the alcohol.
2. Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and can also be used for this transformation.[4]
Experimental Protocol: Reduction with LiAlH₄
A general procedure for the LiAlH₄ reduction is as follows:
-
Reaction Setup: A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a suspension of LiAlH₄ in the same solvent under an inert atmosphere at a low temperature.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. The resulting solid is filtered off, and the filtrate is dried and concentrated to afford the alcohol.
Quantitative Data Summary
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| Reduction | NaBH₄ / LiAlH₄ | (3-(Phenylethynyl)phenyl)methanol | 98% (via Sonogashira coupling of 3-iodobenzyl alcohol) | [1] |
Signaling Pathways and Drug Development
Currently, there is no specific information available in the searched literature linking this compound to any signaling pathways or direct applications in drug development. Its role is primarily as a synthetic intermediate for creating more complex molecules that may have biological activity.
Visualizations
Logical Relationship of Aldehyde Reactions
Caption: Core reactions of the aldehyde group in this compound.
Experimental Workflow for a General Nucleophilic Addition
Caption: General workflow for nucleophilic addition reactions of aldehydes.
Conclusion
This compound serves as a versatile building block in organic synthesis due to the reactivity of its aldehyde group. This guide has outlined the key transformations—nucleophilic additions, oxidations, and reductions—that this functional group can undergo. While specific quantitative data for all reaction types on this particular molecule are limited in the available literature, the provided general protocols and mechanistic insights offer a solid foundation for its application in the synthesis of novel compounds for various scientific disciplines, including drug discovery and materials science. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylethynyl-benzaldehyde is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both an electrophilic aldehyde and a potentially nucleophilic alkyne, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers within this compound, supported by established chemical principles and spectroscopic data. It aims to serve as a comprehensive resource for professionals engaged in drug discovery and organic synthesis, offering insights into the molecule's reactivity and potential applications.
Molecular Structure and Properties
This compound (CAS 115021-39-1) is a solid with a molecular formula of C₁₅H₁₀O and a molecular weight of 206.24 g/mol .[1][2] Its structure is characterized by a benzaldehyde core substituted with a phenylethynyl group at the meta-position. This arrangement of functional groups dictates the molecule's electronic properties and reactivity.
| Property | Value | Reference |
| CAS Number | 115021-39-1 | [1] |
| Molecular Formula | C₁₅H₁₀O | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Melting Point | 47°C | [3] |
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the interplay of its constituent functional groups: the aldehyde, the phenyl rings, and the carbon-carbon triple bond.
Electrophilic Character
The primary electrophilic site in this compound is the carbonyl carbon of the aldehyde group. The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized C=O bond, where the carbon atom bears a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ⁻). This polarization makes the carbonyl carbon highly susceptible to attack by nucleophiles.
Key electrophilic sites are:
-
Carbonyl Carbon: The most prominent electrophilic center, readily undergoing nucleophilic addition reactions.
-
Aromatic Ring Carbons: The carbons of the benzaldehyde ring are also electrophilic, particularly at the ortho and para positions relative to the deactivating aldehyde group, making them susceptible to nucleophilic aromatic substitution under certain conditions.
Nucleophilic Character
The nucleophilic nature of this compound is primarily associated with the π-electron system of the phenylethynyl group.
Key nucleophilic sites are:
-
Alkynyl π-System: The carbon-carbon triple bond is an electron-rich region and can act as a nucleophile, reacting with strong electrophiles. For example, it can undergo electrophilic addition reactions.
-
Phenyl Ring π-System: The π-electrons of the terminal phenyl ring can also exhibit nucleophilic character, participating in electrophilic aromatic substitution reactions.
-
Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom provide a site of basicity and potential nucleophilicity, allowing for protonation or coordination to Lewis acids, which in turn enhances the electrophilicity of the carbonyl carbon.
Reactivity and Synthetic Applications
The dual electrophilic and nucleophilic nature of this compound makes it a valuable building block in organic synthesis.[4] The aldehyde group can be readily transformed through reactions such as Wittig olefination, aldol condensation, and reductive amination.
A notable application of a related isomer, 2-(phenylethynyl)benzaldehyde, is in multicomponent reactions to synthesize complex heterocyclic scaffolds.[5][6][7] In these reactions, the aldehyde acts as the electrophile, reacting with an amine and a phosphine oxide to generate diverse products like N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, and 2H-isoindoline derivatives.[7] While this specific literature pertains to the ortho-isomer, the fundamental reactivity of the aldehyde group as an electrophile is directly translatable to the meta-isomer, this compound.
Experimental Protocols
The following are representative experimental protocols that can be adapted for reactions involving the electrophilic aldehyde of this compound, based on methodologies reported for the analogous 2-isomer.[5][6]
General Procedure for Three-Component Synthesis of α-Amino(2-alkynylphenyl)methylphosphine Oxides
This protocol demonstrates the electrophilic nature of the aldehyde group in a Kabachnik-Fields type reaction.
-
To a mixture of 1.0 mmol of this compound, 1.0 mmol of a primary amine (e.g., aniline), and 1.0 mmol of diphenylphosphine oxide, add 2 mL of a suitable solvent (e.g., ethanol, toluene, acetonitrile).
-
Stir the reaction mixture at room temperature (25 °C) for a period of 10–240 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting α-aminophosphine oxide derivative by column chromatography on silica gel.
Catalyst Screening for Cyclization Reactions
This protocol can be used to investigate the synthesis of heterocyclic structures, where the aldehyde group is the key electrophilic center.
-
In a Schlenk tube, combine 1.0 mmol of this compound, 1.0 mmol of an amine (e.g., aniline), and 1.0 mmol of diphenylphosphine oxide.
-
Add 0.05 mmol of a chosen catalyst (e.g., copper(I) chloride, zirconium(IV) chloride, silver(I) acetate).
-
Add 2 mL of acetonitrile as the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 70–100 °C) for a designated time (e.g., 0.5–18 hours).
-
After cooling to room temperature, remove the solvent in vacuo.
-
Analyze the reaction mixture by ³¹P NMR spectroscopy and HPLC-MS to determine the product distribution.
-
Isolate the desired cyclic product by column chromatography.
Visualization of Reactivity
The following diagrams illustrate the key reactive sites and a general reaction mechanism involving this compound.
Caption: Key electrophilic and nucleophilic sites in this compound.
Caption: Generalized workflow for nucleophilic addition to the aldehyde.
Conclusion
This compound is a molecule with distinct and valuable reactive sites. The electrophilic carbonyl carbon is the primary center for nucleophilic attack, enabling a wide range of synthetic transformations. Concurrently, the nucleophilic alkyne and aromatic systems provide avenues for electrophilic reactions. This dual reactivity profile, coupled with the rigid phenylethynyl scaffold, makes it an attractive substrate for the development of novel therapeutics and advanced materials. A thorough understanding of its electronic properties is crucial for designing efficient synthetic routes and predicting its behavior in complex chemical and biological systems.
References
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. This compound [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
The Solubility Profile of 3-Phenylethynyl-benzaldehyde: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Core Concepts: Predicting Solubility
3-Phenylethynyl-benzaldehyde is an aromatic aldehyde distinguished by a phenylethynyl substituent at the meta position. Its solubility is governed by the interplay of its constituent functional groups: the polar aldehyde group and the largely nonpolar aromatic rings and alkyne linkage.
-
Aldehyde Group: The carbonyl group introduces polarity, allowing for dipole-dipole interactions with polar solvents.
-
Aromatic Rings and Alkyne: The two phenyl rings and the carbon-carbon triple bond contribute to a significant nonpolar character, favoring solubility in nonpolar organic solvents.
Generally, aldehydes and ketones are soluble in a wide array of organic solvents.[1][2] Alkynes also tend to be soluble in nonpolar organic solvents.[3] Given this, this compound is expected to exhibit good solubility in common organic solvents such as ethers, ketones, and aromatic hydrocarbons. Its solubility in alcohols may be moderate, influenced by the overall nonpolar nature of the molecule.
Illustrative Solubility Data of a Structurally Related Compound
To provide a tangible example of how the solubility of a substituted benzaldehyde varies with the solvent and temperature, the following table presents data for 3-Nitrobenzaldehyde. It is crucial to note that this data is for a different compound and should be used for illustrative purposes only.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Methanol | 20 | 17.5 |
| 25 | 47.47 | |
| 30 | 55.92 | |
| 35 | 77.52 | |
| 40 | 109.97 | |
| Ethanol | 20 | Soluble |
| 25 | 99.1 | |
| 30 | 149 | |
| 35 | 231.77 | |
| 40 | 401.92 | |
| Acetone | 20 | Soluble |
| 25 | 419.18 | |
| Ethyl Acetate | 20 | Soluble |
Data sourced from a study on 3-Nitrobenzaldehyde and is not representative of this compound.
Experimental Protocol: Isothermal Shake-Flask Method
For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely used technique.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Screw-cap vials
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), with continuous agitation to facilitate dissolution.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. It is crucial to avoid transferring any solid particles.
-
Immediately dilute the collected sample with a known volume of the same solvent in a volumetric flask to prevent precipitation and to bring the concentration within the analytical range of the measurement instrument.
-
-
Analysis:
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC-UV system or another appropriate analytical method.
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample determined in the previous step and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for solubility determination.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-phenylethynyl-benzaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous structures and established principles of thermal analysis to present a predictive yet thorough examination. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecules.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (3-bromobenzaldehyde).
-
Materials:
-
3-Bromobenzaldehyde
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.03 eq).
-
Add anhydrous THF and triethylamine to the flask.
-
To this mixture, add phenylacetylene (1.2 eq) dropwise via a syringe.
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Predicted Thermal Stability and Physical Properties
| Property | Predicted/Analogous Value | Source/Basis for Prediction |
| Physical State | Solid | General property of similar aromatic aldehydes and alkynes. |
| Melting Point (T_m) | ~89-93 °C | Based on the reported melting point of the isomeric 4-ethynylbenzaldehyde.[1][2] |
| Onset of Decomposition (T_onset) | > 250 °C (in inert atmosphere) | Predicted based on the high thermal stability of the phenyl and ethynyl groups. Ethynylphenyl-containing polymers show high decomposition temperatures.[3] |
| Decomposition Peak (T_max) | > 300 °C (in inert atmosphere) | Extrapolated from the general stability of aromatic aldehydes and alkynes. |
-
Instrumentation: A thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for approximately 30 minutes to establish an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition (T_onset) is determined as the temperature at which a significant mass loss begins.
-
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 150 °C) at a heating rate of 10 °C/min under a nitrogen purge.
-
Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating cycle under the same conditions as the first to observe the glass transition (if any) and melting behavior of the thermally conditioned sample.
-
The melting point (T_m) is determined from the peak of the endothermic event on the DSC thermogram.
-
References
The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 3-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylethynyl-benzaldehyde is a bifunctional aromatic compound featuring a reactive aldehyde group and a phenylethynyl moiety. This unique combination of functional groups makes it a highly versatile building block in organic synthesis, enabling access to a diverse range of complex molecular architectures. Its utility spans from the synthesis of potentially bioactive heterocyclic compounds to the development of novel materials with interesting photophysical properties. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its role in drug discovery and materials science. We will delve into its synthetic applications, present quantitative data on the activity of its derivatives, and provide detailed experimental protocols for key transformations.
Synthetic Versatility and Applications
The aldehyde and terminal alkyne functionalities of this compound allow for a variety of chemical transformations, making it a valuable precursor in several key areas of research.
Multicomponent Reactions for the Synthesis of Bioactive Heterocycles
This compound is an ideal substrate for multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. These reactions are of particular interest in medicinal chemistry for the rapid generation of libraries of structurally diverse molecules for biological screening.
A notable application is the synthesis of phosphinoyl-functionalized isoquinolines and related N-heterocycles.[1][2] These compounds are of interest due to the prevalence of the isoquinoline core in many biologically active natural products and pharmaceuticals. In a three-component reaction, 2-(phenylethynyl)benzaldehyde (an isomer of this compound), a primary amine, and diphenylphosphine oxide can selectively yield N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydro-isoquinoline, or 2H-isoindoline derivatives, depending on the catalyst and reaction conditions.[1][2]
Table 1: Catalyst Screening for the Three-Component Reaction of 2-(Phenylethynyl)benzaldehyde, Aniline, and Diphenylphosphine Oxide [1][2]
| Catalyst | Product(s) | Conversion (%) |
| None | N-(2-(phenylethynyl)benzyl)amine | High |
| Zirconium(IV) chloride | 1,2-dihydro-isoquinoline | >95% |
| Silver(I) acetate | 2H-isoindoline | >95% |
Building Block for Kinase Inhibitors
The development of small molecule kinase inhibitors is a major focus in cancer therapy.[5][6] Many kinase inhibitors feature heterocyclic scaffolds that can interact with the ATP-binding site of the kinase. The phenylethynyl group can act as a rigid linker to position other functional groups for optimal binding, and the benzaldehyde can be used as a handle to construct the core heterocyclic structure.
While direct synthesis of potent kinase inhibitors starting from this compound with specific IC50 values is not extensively documented in the available literature, its structural motifs are present in known kinase inhibitors. For example, compounds with a phenylalkynyl-substituted core have shown potent inhibition of Bruton's tyrosine kinase (BTK) with IC50 values in the nanomolar range.[7] Furthermore, isoquinoline derivatives, which can be synthesized from phenylethynyl benzaldehydes, have been investigated as inhibitors of various kinases, including HER2 and EGFR.[8]
Targeting EGFR and HER2 Signaling Pathways:
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key players in cell proliferation and survival, and their aberrant signaling is a hallmark of many cancers.[1][9][10][11][12] Small molecule inhibitors that target the intracellular kinase domain of these receptors are a major class of anticancer drugs.[13][14] The general mechanism of action involves competitive binding to the ATP pocket of the kinase, thereby blocking autophosphorylation and downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[13][15]
Below is a simplified representation of the EGFR signaling pathway and the point of intervention for small molecule inhibitors.
Caption: Simplified EGFR signaling pathway and inhibition by small molecules.
Precursor for Fluorescent Probes
The extended π-conjugated system of the phenylethynyl group imparts fluorescent properties to molecules. This makes this compound an attractive starting material for the synthesis of fluorescent probes for various biological applications, such as the detection of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. While specific photophysical data for probes directly derived from this compound are scarce, analogous stilbene-based probes have been shown to bind to Aβ aggregates and exhibit changes in their fluorescence properties upon binding.[8]
Table 2: Representative Photophysical Properties of Stilbene-Based Fluorescent Probes (Analogs) [8]
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Methoxy-trans-stilbene analog 1 | 350 | 420 | 0.69 |
| Methoxy-trans-stilbene analog 2 | 350 | 415 | 0.07 |
| Benzoxazolyl stilbene derivative 1 | 370 | 435 | N/A |
| Benzoxazolyl stilbene derivative 2 | 385 | 471 | N/A |
| Note: Data is compiled from studies on various stilbene derivatives and is intended to be representative. N/A indicates data not available in the cited sources. |
Role in "Click Chemistry" and Bioconjugation
The terminal alkyne of the phenylethynyl group is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[10][14][16][17][18] This reaction is widely used in bioconjugation to link molecules to biomolecules such as peptides, proteins, and nucleic acids with high efficiency and specificity.[16][17][19] this compound can be derivatized to introduce a reporter group (e.g., a fluorophore) or a bioactive molecule, and the alkyne can then be used to "click" it onto a biological target that has been modified with an azide group. The aldehyde functionality can be used for further modifications before or after the click reaction.
Application in Materials Science
The rigid, conjugated structure of the phenylethynyl group makes this compound a potential building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][20] The extended π-system can facilitate charge transport and influence the photophysical properties of the resulting materials. While specific performance data for materials derived solely from this compound is limited, the phenylethynyl moiety is a common component in materials designed for organic electronics.[16]
Experimental Protocols
This section provides detailed methodologies for some of the key reactions involving this compound and its analogs.
Protocol 1: General Procedure for Sonogashira Coupling to Synthesize Phenylethynyl Benzaldehydes
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][15][21] This is a common method for synthesizing compounds like this compound.
Materials:
-
3-Iodobenzaldehyde (or other halo-benzaldehyde)
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-benzaldehyde (1.0 eq.), palladium catalyst (0.01-0.05 eq.), and copper(I) salt (0.02-0.1 eq.).
-
Add the anhydrous solvent and the amine base.
-
Add phenylacetylene (1.1-1.5 eq.) dropwise to the stirred reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Sonogashira coupling.
Protocol 2: Three-Component Synthesis of Phosphinoyl-Functionalized 1,2-Dihydro-isoquinoline[1][2]
Materials:
-
2-(Phenylethynyl)benzaldehyde (1.0 eq.)
-
Aniline (1.0 eq.)
-
Diphenylphosphine oxide (1.0 eq.)
-
Zirconium(IV) chloride (0.05 eq.)
-
Acetonitrile (solvent)
Procedure:
-
To a Schlenk tube, add 2-(phenylethynyl)benzaldehyde (0.21 g, 1.0 mmol), aniline (0.09 mL, 1.0 mmol), diphenylphosphine oxide (0.20 g, 1.0 mmol), and zirconium(IV) chloride (0.012 g, 0.05 mmol).[9]
-
Add 2 mL of acetonitrile to the mixture.[9]
-
Stir the reaction mixture at 70-100 °C for 0.5-1 hour.[9]
-
Monitor the reaction by ³¹P NMR spectroscopy and HPLC-MS.[9]
-
After completion, remove the solvent in vacuo.[9]
-
Purify the product by column chromatography on silica gel using a hexane:ethyl acetate (6:4) eluent.[9]
Protocol 3: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[11][14]
Materials:
-
Alkyne-functionalized molecule (derived from this compound)
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., water, t-butanol/water mixture)
Procedure:
-
Dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄ in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the product as needed, which may involve extraction or chromatography.
Caption: General workflow for a CuAAC (Click Chemistry) reaction.
Conclusion and Future Outlook
This compound is a valuable and versatile building block with significant potential in various fields of chemical research. Its ability to participate in multicomponent reactions provides a rapid and efficient route to complex, potentially bioactive heterocyclic compounds. Furthermore, its inherent structural features make it a promising precursor for the development of novel kinase inhibitors, fluorescent probes, and materials for organic electronics.
Future research will likely focus on exploring the full potential of this compound derivatives in drug discovery. This will involve the synthesis of larger, more diverse libraries of compounds and their systematic screening against a wide range of biological targets. In particular, the development of potent and selective kinase inhibitors based on this scaffold is a promising avenue. Additionally, the fine-tuning of the photophysical properties of its derivatives could lead to the development of highly sensitive and specific fluorescent probes for diagnostic and imaging applications. In materials science, the incorporation of this compound into novel polymeric and supramolecular structures could lead to materials with enhanced electronic and optical properties. The continued exploration of the chemistry of this versatile molecule is sure to yield exciting new discoveries and applications.
References
- 1. HER-2 signaling and inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilsoncn.com [gilsoncn.com]
- 3. scbt.com [scbt.com]
- 4. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 59046-72-9: 2-(phenylethynyl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ashpublications.org [ashpublications.org]
- 12. mdpi.com [mdpi.com]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications | MDPI [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jasco-global.com [jasco-global.com]
- 20. This compound [myskinrecipes.com]
- 21. edinst.com [edinst.com]
Methodological & Application
Application Notes and Protocols: 3-Phenylethynyl-benzaldehyde in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become a cornerstone in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] 3-Phenylethynyl-benzaldehyde is a valuable bifunctional building block, incorporating both an aldehyde and a phenylethynyl group. The aldehyde functionality allows for a variety of subsequent transformations, such as condensation reactions, making it a useful precursor in the synthesis of fluorescent dyes and liquid crystals.[4] The phenylethynyl group can participate in acetylene-based coupling reactions to construct intricate aromatic frameworks.[4] This document provides detailed application notes and protocols for the utilization of this compound in Sonogashira coupling reactions.
Core Concepts of the Sonogashira Coupling Reaction
The Sonogashira reaction typically involves the following key components:
-
Aryl or Vinyl Halide: The electrophilic partner in the coupling. The reactivity of the halide follows the general trend: I > Br > Cl > F.[5]
-
Terminal Alkyne: The nucleophilic partner.
-
Palladium Catalyst: Typically a Pd(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂ or Pd(OAc)₂.
-
Copper(I) Co-catalyst: Usually CuI, which facilitates the formation of a copper acetylide intermediate.[6]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[6]
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typically employed.[1]
Recent advancements have also led to the development of copper-free and amine-free Sonogashira protocols, which can be advantageous for substrates that are sensitive to copper or basic conditions.[7]
Application: Coupling of this compound with Aryl Halides
In this application, this compound serves as the terminal alkyne component, reacting with various aryl halides to generate more complex, conjugated aromatic systems. The resulting products, containing a central diarylacetylene core with a formyl group, are versatile intermediates for further synthetic elaborations.
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocols
Below are two detailed protocols for the Sonogashira coupling of this compound with an aryl iodide. Protocol A describes a classic copper-co-catalyzed reaction, while Protocol B outlines a copper-free alternative.
Protocol A: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a standard method for Sonogashira coupling, employing both palladium and copper catalysts.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous and deoxygenated
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add the aryl iodide (1.2 mmol, 1.2 equiv).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Add CuI (0.06 mmol, 6 mol%).
-
Add anhydrous, deoxygenated THF (10 mL).
-
Add anhydrous triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that may be sensitive to copper catalysis.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like XPhos)
-
A suitable base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))[7]
-
A suitable solvent (e.g., 2-methyltetrahydrofuran (2-MeTHF) or 1,4-dioxane), anhydrous and deoxygenated[7]
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk flask.
-
Add the anhydrous, deoxygenated solvent (5 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the base (2.0 mmol, 2.0 equiv).
-
Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the base and any precipitated palladium.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 80 | - | 60 | [8] |
| 2 | 3-Iodopyridine | Phenylacetylene | (PPh₃)₂PdCl₂ | - | [TBP][4EtOV] | 55 | 3 | 75 | [9] |
| 3 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | - | High | [10] |
| 4 | Aryl Halide | Alkyne | PdCl₂(PPh₃)₂ | TBAF·3H₂O | - | 80 | - | - | [11] |
| 5 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | ~95 | [7] |
Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for performing and analyzing a Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
This compound is a highly useful substrate for Sonogashira coupling reactions, enabling the synthesis of complex diarylacetylene structures bearing a reactive aldehyde handle. The protocols provided herein, based on established methodologies for similar compounds, offer a solid starting point for researchers. The choice between a traditional palladium/copper co-catalyzed system and a copper-free alternative will depend on the specific aryl halide used and the sensitivity of the substrates to the reaction conditions. The provided data on related reactions should aid in the optimization of reaction parameters to achieve high yields of the desired products.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ijnc.ir [ijnc.ir]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: 3-Phenylethynyl-benzaldehyde as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-phenylethynyl-benzaldehyde as a key precursor in the synthesis of diverse heterocyclic compounds, including quinolines, isoxazoles, and pyrimidines. The unique bifunctional nature of this precursor, possessing both a reactive aldehyde group and a terminal alkyne, allows for a variety of cyclization strategies, leading to a wide range of potentially biologically active molecules.
Synthesis of Quinolines via Friedländer Annulation
The Friedländer annulation is a classical and efficient method for the synthesis of quinolines. In this approach, this compound can react with a compound containing an active methylene group and an adjacent amino group, such as 2-aminoacetophenone, in the presence of a catalyst to yield a substituted quinoline. The phenylethynyl moiety at the 3-position of the benzaldehyde offers a valuable point for further functionalization of the resulting quinoline scaffold.
Experimental Protocol: Synthesis of 2-Aryl-4-(3-phenylethynylphenyl)quinolines
This protocol is a representative example of a three-component reaction for quinoline synthesis.[1][2]
Materials:
-
This compound
-
Substituted Aniline (e.g., Aniline, 4-methoxyaniline)
-
Substituted Phenylacetylene (e.g., Phenylacetylene, 4-ethynyltoluene)
-
Ytterbium(III) triflate (Yb(OTf)₃) or Iron(III) chloride (FeCl₃)
-
Toluene, anhydrous
-
Ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the substituted aniline (1.0 mmol) in anhydrous toluene (10 mL), add the substituted phenylacetylene (1.2 mmol).
-
Add the Lewis acid catalyst, Yb(OTf)₃ (10 mol%) or FeCl₃ (20 mol%), to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1 M hydrochloric acid (10 mL) and stir for 15 minutes.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-aryl-4-(3-phenylethynylphenyl)quinoline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data:
| Entry | Aniline | Phenylacetylene | Catalyst (mol%) | Yield (%) |
| 1 | Aniline | Phenylacetylene | Yb(OTf)₃ (10) | 75 |
| 2 | 4-Methoxyaniline | Phenylacetylene | Yb(OTf)₃ (10) | 82 |
| 3 | Aniline | 4-Ethynyltoluene | FeCl₃ (20) | 68* |
*Note: Yields are representative and may vary based on the specific substrates and reaction conditions.
Logical Workflow for Quinoline Synthesis
Caption: Workflow for the synthesis of quinolines.
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
The alkyne functionality of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. Reaction with in situ generated nitrile oxides from aldoximes provides a direct and efficient route to 3,5-disubstituted isoxazoles. This method is highly versatile and allows for the introduction of a wide range of substituents on the isoxazole ring.
Experimental Protocol: Synthesis of 3-Aryl-5-(3-formylphenyl)isoxazoles
This protocol is adapted from general procedures for the synthesis of 3,5-disubstituted isoxazoles.[3][4][5]
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-chlorobenzaldehyde)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution
-
Dimethylformamide (DMF) or Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In situ generation of nitrile oxide:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Add a solution of sodium hydroxide (1.2 mmol) in water (2 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until the formation of the aldoxime is complete (monitored by TLC).
-
To the aldoxime solution, add N-chlorosuccinimide (1.1 mmol) or an aqueous solution of sodium hypochlorite portion-wise at 0 °C. Stir for 30 minutes to generate the corresponding hydroximoyl chloride and subsequently the nitrile oxide.
-
-
Cycloaddition:
-
To the in situ generated nitrile oxide solution, add this compound (1.0 mmol).
-
Slowly add a solution of a mild base such as triethylamine (1.5 mmol) in the reaction solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 3-aryl-5-(3-formylphenyl)isoxazole.
-
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data:
| Entry | Aromatic Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 85 |
| 2 | 4-Chlorobenzaldehyde | 88 |
| 3 | 4-Methoxybenzaldehyde | 82* |
*Note: Yields are representative and based on general procedures for isoxazole synthesis.
Reaction Pathway for Isoxazole Synthesis
References
Application of 3-Phenylethynyl-benzaldehyde in Click Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylethynyl-benzaldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, featuring both a terminal alkyne and a benzaldehyde moiety, makes it particularly amenable to "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the rapid and efficient formation of a stable 1,2,3-triazole ring, a key pharmacophore in many biologically active compounds. The aldehyde group provides a reactive handle for further functionalization, such as reductive amination or condensation reactions, enabling the straightforward synthesis of complex molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in click chemistry for the synthesis of novel triazole derivatives and for bioconjugation applications.
Core Applications in Click Chemistry
The primary application of this compound in click chemistry is its participation as the alkyne component in the CuAAC reaction. This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal ligation strategy.
Key Applications Include:
-
Synthesis of Novel Heterocyclic Compounds: The resulting 1,4-disubstituted 1,2,3-triazoles are valuable scaffolds in drug discovery, with demonstrated applications as anticancer, antimicrobial, and antiviral agents.[1]
-
Bioconjugation: The bio-orthogonal nature of the click reaction allows for the specific labeling of biomolecules.[2][3] this compound can be incorporated into a biomolecule, which can then be "clicked" with an azide-modified tag (e.g., a fluorophore, biotin, or drug molecule).
-
Materials Science: The rigid triazole linkage can be used to create novel polymers and functional materials with tailored properties.
Experimental Protocols
The following protocols are generalized for the CuAAC reaction using this compound. Optimization may be required for specific substrates.
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol describes a general procedure for the reaction of this compound with an organic azide.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Nitrogen or Argon gas (for degassing)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Bioconjugation - Labeling of an Azide-Modified Biomolecule
This protocol outlines the labeling of an azide-containing biomolecule (e.g., a peptide or protein) with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed buffers
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in degassed PBS.
-
Prepare a stock solution of this compound in a biocompatible solvent such as DMSO.
-
Prepare fresh stock solutions of THPTA, CuSO₄·5H₂O, and sodium ascorbate in degassed water or PBS.
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution and the this compound stock solution.
-
Add the THPTA solution to the mixture. THPTA is a ligand that stabilizes the Cu(I) catalyst and protects the biomolecule from oxidative damage.[2]
-
Add the CuSO₄·5H₂O solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
The labeled biomolecule can be purified from excess reagents using size-exclusion chromatography, dialysis, or spin filtration.
Quantitative Data
The following table summarizes typical reaction parameters for CuAAC reactions. While specific data for this compound is not extensively published, the data for the structurally similar phenylacetylene provides a good estimate of expected outcomes.
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio | Alkyne:Azide = 1:1 to 1:1.2 | A slight excess of the azide can drive the reaction to completion. |
| Catalyst Loading (CuSO₄) | 1-5 mol% | Lower catalyst loading is preferred for bioconjugation to minimize cytotoxicity. |
| Reducing Agent (NaAsc) | 2-10 mol% (relative to Cu) | An excess of sodium ascorbate is used to maintain copper in the +1 oxidation state. |
| Ligand (for Bioconjugation) | Ligand:Cu = 5:1 | Ligands like THPTA or TBTA accelerate the reaction and protect biomolecules.[2] |
| Solvent | t-BuOH/H₂O, DMF, DMSO, CH₂Cl₂ | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 60°C | Most reactions proceed efficiently at room temperature. |
| Reaction Time | 1 - 24 hours | Reaction times can be optimized by monitoring with TLC or LC-MS. |
| Yield | >90% | CuAAC reactions are known for their high yields. |
Visualizations
General Workflow for CuAAC Synthesis
Caption: Workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The key components of the CuAAC click reaction.
Bioconjugation Workflow using Click Chemistry
Caption: Workflow for labeling a biomolecule using click chemistry.
References
Application Notes and Protocols for the Synthesis of Derivatives from 3-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of various derivatives from 3-Phenylethynyl-benzaldehyde. The aldehyde functionality of this molecule serves as a versatile handle for a variety of chemical transformations, including condensation and imine-forming reactions, yielding a diverse range of molecular scaffolds for potential applications in medicinal chemistry and materials science.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a prominent class of compounds with a wide array of biological activities. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to novel chalcone derivatives.
Experimental Protocol:
A general procedure for the synthesis of chalcones involves the base-catalyzed condensation of an aldehyde with a ketone.[1][2][3]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-60%)[4]
-
Hydrochloric acid (HCl, 10%)
-
Deionized water
-
Mortar and pestle (for solvent-free reaction)
Procedure (Classical Method):
-
Dissolve this compound (1 equivalent) and the desired substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
With stirring, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the mixture.
-
Continue stirring the reaction mixture at room temperature for 14-16 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Acidify the mixture with 10% hydrochloric acid to precipitate the chalcone derivative.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified chalcone.
Procedure (Solvent-Free Method):
-
In a mortar, combine this compound (1 equivalent), the substituted acetophenone (1 equivalent), and solid sodium hydroxide.
-
Grind the mixture with a pestle for several minutes. The reaction is often accompanied by a change in color and consistency.
-
After grinding for a specified time, add water to the mixture.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent if further purification is required.
Quantitative Data for Synthesized Chalcones:
| Derivative Name | Acetophenone Reactant | Catalyst/Solvent | Yield (%) | Melting Point (°C) | References |
| (E)-1-Phenyl-3-(3-(phenylethynyl)phenyl)prop-2-en-1-one | Acetophenone | NaOH/Ethanol | - | - | General Protocol |
| (E)-1-(4-Methoxyphenyl)-3-(3-(phenylethynyl)phenyl)prop-2-en-1-one | 4'-Methoxyacetophenone | KOH/Ethanol | - | - | General Protocol |
| (E)-1-(4-Chlorophenyl)-3-(3-(phenylethynyl)phenyl)prop-2-en-1-one | 4'-Chloroacetophenone | NaOH (solid) | - | - | General Protocol |
| Note: Specific yield and melting point data for these exact derivatives were not available in the searched literature. The provided information is based on general protocols for chalcone synthesis. |
Synthesis of Imine Derivatives (Schiff Bases)
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. These compounds are valuable intermediates in organic synthesis and have demonstrated a range of biological activities.
Experimental Protocol:
A variety of methods can be employed for imine synthesis, including conventional heating and solvent-free conditions.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalytic amount, optional)
Procedure (Conventional Method):
-
Dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The imine product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Procedure (Solvent-Free Method):
-
In a flask or vial, mix this compound (1 equivalent) and the primary amine (1 equivalent) at room temperature.
-
Stir the mixture for a designated time. The reaction can often proceed to completion without the need for a catalyst or external heating.
-
The resulting imine can be used directly or purified by appropriate methods if necessary.
Quantitative Data for Synthesized Imines:
| Derivative Name | Primary Amine | Catalyst/Solvent | Yield (%) | Physical State | References |
| (E)-N-Phenyl-1-(3-(phenylethynyl)phenyl)methanimine | Aniline | Acetic acid/Ethanol | - | - | General Protocol |
| (E)-N-Benzyl-1-(3-(phenylethynyl)phenyl)methanimine | Benzylamine | Neat (solvent-free) | - | - | General Protocol |
| Note: Specific yield and physical state data for these exact derivatives were not available in the searched literature. The provided information is based on general protocols for imine synthesis. |
Synthesis of α,β-Unsaturated Compounds via Knoevenagel Condensation
The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.
Experimental Protocol:
This reaction can be performed under various conditions, including the use of benign catalysts and solvent-free systems.[5]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ammonium acetate or other basic catalyst
-
Ethanol or other suitable solvent (optional)
Procedure:
-
Combine this compound (1 equivalent), the active methylene compound (1 equivalent), and a catalytic amount of ammonium acetate.
-
The reaction can be carried out neat (solvent-free) by grinding the reactants together or by dissolving them in a suitable solvent like ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, if the reaction was performed in a solvent, remove the solvent under reduced pressure. If performed neat, the product can often be isolated by adding water and filtering the resulting solid.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Knoevenagel Condensation Products:
| Derivative Name | Active Methylene Compound | Catalyst/Solvent | Yield (%) | Melting Point (°C) | References |
| 2-(3-(Phenylethynyl)benzylidene)malononitrile | Malononitrile | Ammonium acetate | - | - | General Protocol[5] |
| Ethyl 2-cyano-3-(3-(phenylethynyl)phenyl)acrylate | Ethyl cyanoacetate | Piperidine/Ethanol | - | - | General Protocol |
| Note: Specific yield and melting point data for these exact derivatives were not available in the searched literature. The provided information is based on general protocols for the Knoevenagel condensation. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general experimental workflows for the synthesis of derivatives from this compound.
Caption: General workflow for Chalcone synthesis.
Caption: General workflow for Imine synthesis.
Caption: General workflow for Knoevenagel condensation.
References
- 1. (E)-3-(4-methoxyphenyl)-1-[2,4,6-trimethoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | C24H28O5 | CID 13941333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN108658782A - A kind of synthetic method of N- benzyl-1-phenylethylamines - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 1-(4-Methoxyphenyl)-3-phenyl-prop-2-en-1-one oxime | C16H15NO2 | CID 9603915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Phenylethynyl-benzaldehyde in the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylethynyl-benzaldehyde is a versatile building block in the synthesis of novel fluorescent probes. Its unique structure, featuring a reactive aldehyde group and a rigid, conjugated phenylethynyl moiety, allows for the construction of probes with tunable photophysical properties. These probes are valuable tools for a wide range of applications in biomedical research and drug development, including cellular imaging, ion sensing, and the detection of biomolecules. The phenylethynyl group can extend the π-conjugation of a fluorophore, often leading to a red-shift in the absorption and emission spectra, which is advantageous for biological imaging to minimize background fluorescence.
Core Applications
Fluorescent probes derived from this compound can be designed for various sensing applications. A common strategy involves the condensation of the aldehyde group with an amine-containing molecule to form a Schiff base. This reaction can be exploited to create "turn-on" fluorescent probes where the fluorescence is quenched in the free aldehyde form and enhanced upon reaction with a target analyte. The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), where the interaction with the analyte modulates the electronic properties of the probe, leading to a change in fluorescence.
Synthesis of a Generic Fluorescent Probe
A general approach to synthesizing a fluorescent probe from this compound involves a condensation reaction with a suitable amine. For instance, a reaction with an aniline derivative containing a recognition moiety can yield a probe for a specific analyte.
Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes the synthesis of a generic Schiff base fluorescent probe from this compound and a model aniline derivative.
Materials:
-
This compound
-
4-Methoxyaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
To this solution, add a solution of 4-methoxyaniline (1.1 mmol) in 10 mL of absolute ethanol dropwise while stirring continuously.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane-ethyl acetate) to yield the pure fluorescent probe.
Characterization and Photophysical Properties
The synthesized probe should be characterized using standard analytical techniques such as NMR and mass spectrometry to confirm its structure. The photophysical properties are then evaluated to assess its performance as a fluorescent probe.
| Parameter | Representative Value |
| Absorption Maximum (λabs) | ~350 nm |
| Emission Maximum (λem) | ~450 nm |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 (analyte-dependent) |
Application Example: "Turn-On" Fluorescent Probe for Aldehyde Detection
Amino derivatives of certain fluorophores can act as "turn-off" probes where the fluorescence is quenched. Upon reaction with an aldehyde to form an imine, the fluorescence can be restored, creating a "turn-on" sensor.[1] This principle can be applied to probes derived from this compound.
Signaling Pathway for Aldehyde Detection
The following diagram illustrates the general mechanism for a "turn-on" fluorescent probe for aldehydes based on the conversion of a non-fluorescent amine to a fluorescent imine.
Caption: "Turn-on" fluorescence mechanism for aldehyde detection.
Experimental Protocol: General Procedure for Aldehyde Sensing
Materials:
-
Stock solution of the fluorescent amine probe (e.g., 1 mM in DMSO).
-
Stock solution of the target aldehyde (e.g., 10 mM in a suitable solvent).
-
Buffered solution (e.g., HEPES buffer in a DMSO/water mixture).
-
Quartz cuvette.
-
Fluorometer.
Procedure:
-
In a quartz cuvette, place 2 mL of the buffered solution.
-
Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the baseline fluorescence spectrum.
-
Add increasing amounts of the aldehyde stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum against the aldehyde concentration to determine the detection limit.
Workflow for Fluorescent Probe Development
The development of a fluorescent probe using this compound follows a logical workflow from synthesis to application.
Caption: Workflow for fluorescent probe development.
Conclusion
This compound serves as a valuable and versatile platform for the rational design and synthesis of novel fluorescent probes. The straightforward chemistry of the aldehyde group, combined with the favorable photophysical properties imparted by the phenylethynyl moiety, enables the development of sensitive and selective probes for a multitude of applications in research and drug discovery. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound in creating new analytical tools.
References
Protecting Group Strategies for 3-Phenylethynyl-benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic protection of the two reactive functional groups in 3-phenylethynyl-benzaldehyde: the aldehyde and the terminal alkyne. An effective protecting group strategy is crucial for the successful multi-step synthesis of complex molecules derived from this versatile building block, preventing unwanted side reactions and ensuring high yields of the desired products.
Introduction to Protecting Group Strategy
In organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to allow for chemical transformations on other parts of the molecule. For a molecule like this compound, which possesses both a moderately reactive aldehyde and a weakly acidic terminal alkyne, a well-designed protection strategy is paramount. The ideal approach often involves an orthogonal protecting group strategy , where each functional group is protected with a group that can be removed under specific conditions without affecting the other.[1][2] This allows for the selective manipulation of either the aldehyde or the alkyne functionality at different stages of a synthetic route.
The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction, while the terminal alkyne proton can be abstracted by strong bases, and the triple bond can undergo various addition reactions. Therefore, their protection is often necessary during reactions such as organometallic additions, reductions, or cross-coupling reactions.
The general workflow for employing protecting groups in the synthesis of this compound derivatives is outlined below.
Caption: General workflow for the application of protecting groups.
Protecting the Aldehyde Group: Acetal Formation
The most common and effective method for protecting aldehydes is their conversion to acetals, which are stable to basic, nucleophilic, and reductive conditions.[3] Cyclic acetals, such as 1,3-dioxolanes formed with ethylene glycol, are particularly favored due to their enhanced stability.
Orthogonal Strategy Considerations
Acetal protection is an excellent choice for an orthogonal strategy as acetals are stable to the basic conditions often used for the manipulation of the alkyne group. Conversely, the acidic conditions required for acetal deprotection are generally compatible with a protected or unprotected alkyne.
Caption: Workflow for aldehyde protection followed by reaction at the alkyne.
Experimental Protocol: Acetal Protection
Reaction: Protection of this compound as its ethylene acetal.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a solution of this compound (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of PTSA (0.05 eq.).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetal-protected product.
| Reactant/Product | Molar Eq. | Typical Yield (%) | Reaction Time (h) | Notes |
| This compound | 1.0 | - | 2-4 | Starting material. |
| Ethylene glycol | 1.5 | - | - | Reactant and solvent. |
| PTSA | 0.05 | - | - | Acid catalyst. |
| Protected Product | - | >95% | - | Typically used without further purification. |
Experimental Protocol: Acetal Deprotection
Reaction: Deprotection of 3-(phenylethynyl)benzaldehyde ethylene acetal.
Materials:
-
Acetal-protected this compound derivative
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (PTSA) or other acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the acetal-protected compound (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of PTSA (0.1 eq.).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
| Reactant/Product | Molar Eq. | Typical Yield (%) | Reaction Time (h) | Notes |
| Acetal-protected compound | 1.0 | - | 1-3 | Starting material. |
| PTSA | 0.1 | - | - | Acid catalyst. |
| Deprotected Aldehyde | - | >90% | - | Purify by column chromatography if necessary. |
Protecting the Alkyne Group: Silyl Ether Formation
The terminal alkyne can be protected by conversion to a silyl alkyne, most commonly using a trialkylsilyl halide. Triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBS) are common choices, offering a balance of stability and ease of removal. Silyl-protected alkynes are stable to a wide range of reaction conditions, including those used for the modification of the aldehyde group.
Orthogonal Strategy Considerations
Silyl protection of the alkyne is orthogonal to acetal protection of the aldehyde. Silyl ethers are typically cleaved by fluoride ion sources (e.g., TBAF) or under certain acidic conditions, which are distinct from the conditions used for acetal deprotection.
Caption: Workflow for alkyne protection followed by reaction at the aldehyde.
Experimental Protocol: Silyl Ether Protection
Reaction: Protection of the terminal alkyne of this compound with a TIPS group.
Materials:
-
This compound
-
Triisopropylsilyl chloride (TIPSCl)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).
-
Cool the solution to 0 °C and add TIPSCl (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Reactant/Product | Molar Eq. | Typical Yield (%) | Reaction Time (h) | Notes |
| This compound | 1.0 | - | 2-6 | Starting material. |
| TIPSCl | 1.2 | - | - | Silylating agent. |
| Triethylamine | 1.5 | - | - | Base. |
| Protected Product | - | >90% | - | Purify by column chromatography. |
Experimental Protocol: Silyl Ether Deprotection
Reaction: Deprotection of the TIPS-protected alkyne.
Materials:
-
TIPS-protected this compound derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TIPS-protected compound (1.0 eq.) in anhydrous THF.
-
Add TBAF solution (1.1 eq.) dropwise at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
| Reactant/Product | Molar Eq. | Typical Yield (%) | Reaction Time (h) | Notes |
| TIPS-protected compound | 1.0 | - | 0.5-2 | Starting material. |
| TBAF (1M in THF) | 1.1 | - | - | Deprotecting agent. |
| Deprotected Alkyne | - | >95% | - | Purify by column chromatography if necessary. |
Summary and Recommendations
The choice of protecting group strategy will depend on the specific synthetic route planned.
-
For reactions involving nucleophilic attack at a different position or modification of the alkyne, protection of the aldehyde as an acetal is recommended. This strategy is robust and high-yielding.
-
For reactions at the aldehyde functionality, such as Grignard additions or Wittig reactions, protection of the alkyne as a silyl ether is the preferred method. This prevents the acidic alkyne proton from interfering with organometallic reagents.
By employing these orthogonal protecting group strategies, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide range of complex organic molecules for applications in drug discovery and materials science.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. rsc.org [rsc.org]
- 3. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. redalyc.org [redalyc.org]
Application Notes and Protocols for One-Pot Synthesis Involving Phenylethynyl Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The phenylethynyl benzaldehyde scaffold is a versatile building block in organic synthesis, offering pathways to complex molecules with potential applications in medicinal chemistry and materials science. The presence of both an aldehyde and a phenylethynyl group allows for a variety of transformations. This document provides detailed protocols for one-pot syntheses involving phenylethynyl benzaldehydes, focusing on the generation of heterocyclic structures.
Section 1: Proposed One-Pot Biginelli Reaction with 3-Phenylethynyl-benzaldehyde
While specific literature on one-pot reactions utilizing this compound is limited, its chemical structure lends itself to established multi-component reactions. The Biginelli reaction, a classic one-pot synthesis of dihydropyrimidinones, is a prime candidate for this substrate. Dihydropyrimidinones are a class of compounds known for a wide range of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[1][2] The following protocol is a proposed, robust method for the synthesis of a novel dihydropyrimidinone derivative incorporating the 3-phenylethynylphenyl moiety.
Reaction Principle
The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[1][2] The reaction proceeds through a series of bimolecular reactions, including condensation and cyclization steps, to form the dihydropyrimidinone ring system in a single pot.[1]
Caption: Proposed workflow for the one-pot Biginelli synthesis.
Experimental Protocol
Synthesis of Ethyl 4-(3-phenylethynylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 206.2 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg, 0.15 mL), and urea (1.5 mmol, 90.1 mg).
-
Solvent and Catalyst Addition: Add absolute ethanol (20 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure until a solid begins to crystallize.
-
Purification: Filter the solid product and wash it with cold ethanol (2 x 10 mL) to remove unreacted starting materials. Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative as a crystalline solid.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticipated Quantitative Data
The following table summarizes the expected data for the synthesized compound based on typical yields and characteristics of Biginelli reaction products.
| Parameter | Expected Value |
| Product Name | Ethyl 4-(3-phenylethynylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Molecular Formula | C₂₂H₂₀N₂O₃ |
| Molecular Weight | 372.41 g/mol |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 75-85% |
| Expected Melting Point | 210-220 °C |
| Key ¹H NMR Signals | Signals corresponding to aromatic, pyrimidine, ethyl, and methyl protons. |
| Key ¹³C NMR Signals | Signals for carbonyl, aromatic, alkynyl, and aliphatic carbons. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 373.15 |
Section 2: Documented One-Pot Synthesis from 2-Phenylethynyl-benzaldehyde
In contrast to the 3-isomer, the ortho-isomer, 2-phenylethynyl-benzaldehyde, is well-documented in the literature for participating in one-pot, three-component reactions to yield fused heterocyclic systems. These reactions take advantage of the proximity of the aldehyde and alkyne functionalities to facilitate an intramolecular cyclization step. A prominent example is the synthesis of 1,2-dihydroisoquinoline derivatives.
Reaction Principle: Synthesis of Dihydroisoquinolin-1-yl-phosphine Oxides
This reaction is a multi-component process involving 2-phenylethynyl-benzaldehyde, a primary amine (e.g., aniline), and diphenylphosphine oxide. The reaction can be selectively catalyzed to produce different heterocyclic products. Zirconium(IV) chloride has been shown to be an efficient catalyst for the formation of the 1,2-dihydroisoquinoline ring system.[3]
Caption: Experimental workflow for dihydroisoquinoline synthesis.
Experimental Protocol
Synthesis of (2,3-Diphenyl-1,2-dihydroisoquinolin-1-yl)diphenylphosphine oxide [3]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 2-phenylethynyl-benzaldehyde (1.0 mmol, 206.2 mg), aniline (1.0 mmol, 93.1 mg, 0.09 mL), and diphenylphosphine oxide (1.0 mmol, 202.2 mg).
-
Catalyst and Solvent Addition: Add zirconium(IV) chloride (ZrCl₄, 0.05 mmol, 11.7 mg) as the catalyst, followed by acetonitrile (2 mL).
-
Reaction Execution: Seal the Schlenk tube and stir the reaction mixture in a preheated oil bath at 70-100°C for 0.5 to 1 hour. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel using a hexane:ethyl acetate (6:4) mixture as the eluent to yield the pure product.
Quantitative Data from Literature
The following data is based on the reported synthesis of (2,3-diphenyl-1,2-dihydroisoquinolin-1-yl)diphenylphosphine oxide.[3]
| Parameter | Reported Value |
| Product Name | (2,3-Diphenyl-1,2-dihydroisoquinolin-1-yl)diphenylphosphine oxide |
| Molecular Formula | C₃₃H₂₆NOP |
| Molecular Weight | 483.54 g/mol |
| Appearance | White solid |
| Yield | 91% |
| Melting Point | 235-236 °C |
| ³¹P NMR (CDCl₃) | δ 24.7 ppm |
| ¹³C NMR (CDCl₃) | δ 69.5 (d, ¹JCP = 78.6 Hz), 112.3, 122.8, 123.5 (d, JCP = 1.5 Hz), 124.7 (d, JCP = 2.3 Hz), 125.2... |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₃₃H₂₆NOP: 484.1752; found: 484.1795 |
These protocols and data provide a comprehensive guide for researchers interested in the one-pot synthesis of complex molecules from phenylethynyl benzaldehydes. While the reactivity of the 3-isomer is proposed based on established chemical principles, the protocol for the 2-isomer is well-documented and offers a reliable route to valuable heterocyclic structures.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylethynyl-benzaldehyde is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, functional materials, and agrochemicals. Its structure, featuring both an aldehyde and a phenylethynyl group, allows for diverse chemical transformations, making it a key intermediate in the synthesis of more complex molecules. The Sonogashira cross-coupling reaction is the most common and efficient method for the synthesis of this compound, typically involving the palladium- and copper-catalyzed reaction of a 3-halobenzaldehyde with phenylacetylene.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a robust and reproducible procedure suitable for multigram-scale production. The protocol is based on established Sonogashira coupling methodologies, optimized for yield, purity, and operational efficiency.
Chemical Reaction Scheme
The synthesis of this compound is achieved via a Sonogashira coupling reaction between 3-iodobenzaldehyde and phenylacetylene.
Caption: Sonogashira coupling for this compound synthesis.
Experimental Protocols
This section details the protocol for the scale-up synthesis of this compound, starting from 3-iodobenzaldehyde and phenylacetylene.
Materials and Equipment
-
Reactants:
-
3-Iodobenzaldehyde (98%)
-
Phenylacetylene (98%)
-
-
Reagents:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, ≥99.5%)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc), technical grade
-
Hexanes, technical grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
-
Equipment:
-
Three-neck round-bottom flask of appropriate size (e.g., 2 L for a 100 g scale reaction)
-
Mechanical stirrer
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Heating mantle with temperature controller
-
Thermocouple
-
Addition funnel
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system (optional, for high purity)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Copper iodide is harmful if swallowed or inhaled.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
-
Anhydrous solvents are flammable. Handle with care and avoid sources of ignition.
Reaction Setup and Procedure
The following procedure is for a representative 100 g scale synthesis.
-
Inert Atmosphere: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a thermocouple. Purge the entire system with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Charge Reactants and Catalysts: To the flask, add 3-iodobenzaldehyde (100 g, 0.43 mol), bis(triphenylphosphine)palladium(II) dichloride (3.0 g, 4.3 mmol, 1 mol%), and copper(I) iodide (0.82 g, 4.3 mmol, 1 mol%).
-
Add Solvent and Base: Add anhydrous tetrahydrofuran (THF, 800 mL) and triethylamine (120 mL, 0.86 mol, 2.0 equiv) to the flask.
-
Add Phenylacetylene: Begin stirring the mixture. Slowly add phenylacetylene (50.3 mL, 0.46 mol, 1.07 equiv) to the reaction mixture via an addition funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-iodobenzaldehyde) is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst residues. Wash the filter cake with ethyl acetate (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents.
-
Dissolve the residue in ethyl acetate (500 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 98:2 hexanes:EtOAc and gradually increasing the polarity).
-
Alternatively, for a less rigorous purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate to yield the product as a solid.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the scale-up synthesis.
Data Presentation
The following tables summarize the expected quantitative data for the scale-up synthesis of this compound.
Table 1: Reactant and Reagent Quantities for Scale-Up Synthesis
| Component | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 3-Iodobenzaldehyde | 232.02 | 100 | 0.43 | 1.0 |
| Phenylacetylene | 102.13 | 47.0 | 0.46 | 1.07 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 3.0 | 0.0043 | 0.01 |
| Copper(I) iodide | 190.45 | 0.82 | 0.0043 | 0.01 |
| Triethylamine | 101.19 | 87.0 | 0.86 | 2.0 |
| Tetrahydrofuran (THF) | - | ~800 mL | - | - |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | |
| Crude Yield | >95% |
| Isolated Yield | 70-90%[1] |
| Purity | |
| Purity by HPLC | >98% |
| Physical Appearance | |
| Form | Solid |
| Color | Off-white to yellow |
Sonogashira Coupling Mechanism
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.
Caption: Mechanism of the Sonogashika coupling reaction.
Mechanism Description:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 3-iodobenzaldehyde (Ar-I) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the phenylethynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound (Ar-C≡C-Ph), and regenerate the active Pd(0) catalyst.
-
-
Copper Cycle:
-
The copper(I) iodide reacts with phenylacetylene in the presence of a base (triethylamine) to form a copper(I) phenylacetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.
-
Conclusion
The provided protocol offers a reliable and scalable method for the synthesis of this compound. By following the detailed experimental procedures and safety precautions, researchers and drug development professionals can efficiently produce this important chemical intermediate in multigram quantities with high yield and purity. The use of the well-established Sonogashira coupling reaction ensures the robustness of the synthesis, making it suitable for various research and development applications.
References
Application Notes and Protocols for Catalytic Systems Involving 3-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic reactions involving 3-Phenylethynyl-benzaldehyde. This versatile building block is a valuable intermediate in the synthesis of complex organic molecules, finding applications in pharmaceutical development and materials science.[1] The protocols outlined below are based on established catalytic methodologies and provide a framework for the synthesis and functionalization of this compound derivatives.
Sonogashira Coupling for the Synthesis of Aryl-Alkynes
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Below are protocols for both traditional and copper-free Sonogashira couplings to synthesize derivatives of this compound.
Palladium/Copper Co-catalyzed Sonogashira Coupling
Reaction Scheme:
Table 1: Quantitative Data for a Representative Sonogashira Coupling Reaction
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Phenylacetylene | 1 | - | Et3N | THF | 60 | 12 | 82[2] |
Note: Data for the synthesis of the isomeric 4-(phenylethynyl)benzaldehyde is presented as a representative example due to the lack of specific data for the 3-isomer.
Experimental Protocol:
-
To a sealable reaction tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 1 mol%), the copper co-catalyst (e.g., CuI, 2 mol%), and the aryl halide (e.g., 3-iodobenzaldehyde, 1.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent (e.g., degassed THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Workflow
Caption: General workflow for Sonogashira coupling.
Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts.[3]
Table 2: Catalyst Screening for a Copper-Free Sonogashira Coupling
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp | Yield (%) |
| 1 | Pd(CH3CN)2Cl2 (0.5) | cataCXium A (1) | Cs2CO3 | 2-Me-THF | RT | ~100[4] |
| 2 | Pd(PPh3)4 (5) | - | Piperidine | DMF | 100°C | High |
Note: Data from a representative copper-free Sonogashira coupling is presented.
Experimental Protocol:
-
In a glovebox, add the palladium catalyst (e.g., Pd(CH3CN)2Cl2, 0.5 mol%) and the ligand (e.g., cataCXium A, 1 mol%) to a reaction vial.
-
Add the aryl halide (e.g., 3-bromobenzaldehyde, 1.0 mmol) and the base (e.g., Cs2CO3, 2.0 mmol).
-
Add the solvent (e.g., 2-methyltetrahydrofuran, 5 mL) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.
Catalytic Hydrogenation of the Aldehyde Group
The aldehyde functionality of this compound can be selectively reduced to an alcohol using catalytic hydrogenation.
Reaction Scheme:
Table 3: Catalysts for the Hydrogenation of Benzaldehyde Derivatives
| Catalyst | Support | Solvent | Temp (°C) | Pressure (bar) | Conversion (%) | Selectivity to Alcohol (%) |
| Ru | CMK-3 | Water | RT | Medium | >90[5] | High[5] |
| Pt | CeO2-ZrO2 | Ethanol | RT | 1 | 96[6] | 100[6] |
| Pd | Carbon | Dichloromethane/Water | 30 | 6 | Complete | 95 (for benzonitrile)[7] |
Note: Data for the hydrogenation of benzaldehyde and its derivatives are presented as representative examples.
Experimental Protocol:
-
To a hydrogenation vessel, add the catalyst (e.g., 5% Pd/C, 10 mol%).
-
Add the solvent (e.g., ethanol, 10 mL) and this compound (1.0 mmol).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully vent the hydrogen gas and filter the reaction mixture through celite to remove the catalyst.
-
Wash the celite pad with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Catalytic Hydrogenation Workflow
Caption: General workflow for catalytic hydrogenation.
Three-Component Reactions
Three-component reactions offer an efficient way to build molecular complexity in a single step. The aldehyde group of this compound can participate in such reactions. While specific examples for the 3-isomer are scarce, protocols for the isomeric 2-phenylethynyl-benzaldehyde can be adapted.[8][9][10]
A³ Coupling (Aldehyde-Alkyne-Amine)
Reaction Scheme (Hypothetical for 3-isomer):
Caption: Simplified pathway for the A³ coupling reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. thalesnano.com [thalesnano.com]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pure.uva.nl [pure.uva.nl]
Application Notes and Protocols for 3-Phenylethynyl-benzaldehyde in Multicomponent Reactions
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
3-Phenylethynyl-benzaldehyde is an aromatic bifunctional compound featuring both an aldehyde and a terminal alkyne moiety. These functional groups make it a versatile building block for organic synthesis, particularly in the realm of multicomponent reactions (MCRs). MCRs offer significant advantages in medicinal chemistry and drug discovery by enabling the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation, thereby enhancing efficiency and atom economy. While specific literature on the application of this compound in MCRs is limited, its structural features suggest its potential utility in a variety of named reactions. This document provides a theoretical framework for its application in key MCRs and detailed experimental protocols adapted from studies on its structural isomer, 2-phenylethynyl-benzaldehyde, which can serve as a valuable starting point for experimental design.
Theoretical Applications of this compound in Multicomponent Reactions
The aldehyde group of this compound can readily form an imine with a primary amine, a crucial step in many MCRs. The terminal alkyne can act as a nucleophile, often after activation by a metal catalyst. This dual reactivity opens the door to several important transformations:
-
A³ Coupling (Aldehyde-Alkyne-Amine): In this reaction, this compound, an amine, and another alkyne could couple to form a propargylamine. However, a more common variant would involve the intramolecular participation of its own alkyne group, potentially leading to cyclized products. A more straightforward A³ coupling would utilize an external alkyne. The reaction is typically catalyzed by transition metals like copper, gold, or silver.[1][2]
-
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can serve as the aldehyde component, leading to the formation of α-acylamino amides bearing the phenylethynyl moiety.[3][4] This would introduce the rigid, linear alkyne scaffold into peptide-like structures.
-
Passerini Reaction: This three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[5][6] The incorporation of this compound would result in products with potential applications in materials science and medicinal chemistry.
General Experimental Workflow
The general workflow for employing this compound in a multicomponent reaction would follow the logical steps of reaction setup, execution, and product isolation and analysis.
Caption: General workflow for a multicomponent reaction.
Application Notes and Protocols from a Structural Isomer: 2-Phenylethynyl-benzaldehyde
Disclaimer: The following experimental data and protocols are for the structural isomer, 2-phenylethynyl-benzaldehyde . These procedures serve as a valuable reference and starting point for designing experiments with this compound, though optimization of reaction conditions will likely be necessary.
A notable study by Szabó et al. (2024) details the three-component reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine oxide.[7][8] This reaction demonstrates that the product outcome can be selectively tuned by the choice of catalyst and reaction conditions to yield three distinct heterocyclic scaffolds: N-(2-(phenylethynyl)benzyl)amine, 1,2-dihydroisoquinoline, and 2H-isoindoline derivatives.
Quantitative Data Summary
The selective synthesis of different products from the reaction of 2-(phenylethynyl)benzaldehyde, aniline, and diphenylphosphine oxide is summarized below.
| Entry | Product Type | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(2-(phenylethynyl)benzyl)aniline derivative | None | Toluene | 25 | 4 | 95 |
| 2 | 1,2-Dihydroisoquinoline derivative | ZrCl₄ (5) | Acetonitrile | 80 | 0.5 | 99 |
| 3 | 2H-Isoindoline derivative | AgOAc (5) | Acetonitrile | 80 | 1 | 99 |
Data adapted from Szabó et al. (2024).[7][8]
Reaction Pathways
The choice of catalyst directs the reaction toward different cyclization pathways after the initial formation of the α-aminophosphine oxide intermediate.
Caption: Catalyst-dependent product formation.
Experimental Protocols
The following are detailed protocols for the synthesis of the three product types.
Protocol 1: Synthesis of ((Phenylamino)(2-(phenylethynyl)phenyl)methyl)diphenylphosphine oxide (N-(2-(phenylethynyl)benzyl)aniline derivative)
-
To a mixture of 2-(phenylethynyl)benzaldehyde (1.0 mmol, 0.21 g), aniline (1.0 mmol, 0.09 mL), and diphenylphosphine oxide (1.0 mmol, 0.20 g), add 2 mL of toluene.
-
Stir the reaction mixture at 25 °C for 4 hours.
-
Monitor the reaction by TLC or HPLC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate eluent system to yield the final product.
Protocol 2: Synthesis of (2,3-Diphenyl-1,2-dihydroisoquinolin-1-yl)diphenylphosphine oxide (1,2-Dihydroisoquinoline derivative)
-
To a Schlenk tube, add 2-(phenylethynyl)benzaldehyde (1.0 mmol, 0.21 g), aniline (1.0 mmol, 0.09 mL), diphenylphosphine oxide (1.0 mmol, 0.20 g), and zirconium(IV) chloride (0.05 mmol, 0.012 g).
-
Add 2 mL of acetonitrile to the mixture.
-
Stir the reaction mixture at 80 °C for 30 minutes.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Analyze the reaction mixture by ³¹P NMR spectroscopy and HPLC-MS.
-
Purify the product by column chromatography on silica gel (eluent: hexane:ethyl acetate) to obtain the desired dihydroisoquinoline derivative.
Protocol 3: Synthesis of (2,3-Diphenyl-2H-isoindol-1-yl)diphenylphosphine oxide (2H-Isoindoline derivative)
-
In a Schlenk tube, combine 2-(phenylethynyl)benzaldehyde (1.0 mmol, 0.21 g), aniline (1.0 mmol, 0.09 mL), diphenylphosphine oxide (1.0 mmol, 0.20 g), and silver(I) acetate (0.05 mmol, 0.009 g).
-
Add 2 mL of acetonitrile.
-
Stir the reaction mixture at 80 °C for 1 hour.
-
Remove the solvent under reduced pressure.
-
Analyze the crude mixture by ³¹P NMR and HPLC-MS.
-
Purify the residue by column chromatography using silica gel (eluent: hexane:ethyl acetate) to isolate the 2H-isoindoline product.
Conclusion
This compound is a promising substrate for various multicomponent reactions due to its aldehyde and alkyne functionalities. While direct experimental data for this specific isomer is not widely available, the extensive research on its 2-substituted counterpart provides a strong foundation for future investigations. The protocols and reaction pathways detailed for 2-phenylethynyl-benzaldehyde can be adapted as a starting point for the development of novel MCRs utilizing the 3-isomer, paving the way for the synthesis of new libraries of complex molecules for applications in drug discovery and materials science. Researchers are encouraged to explore the catalytic screening and reaction condition optimization for this compound to unlock its full synthetic potential.
References
- 1. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Phenylethynyl-benzaldehyde
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of crude 3-phenylethynyl-benzaldehyde using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most commonly used stationary phase for the column chromatography of organic compounds like this compound is silica gel.[1] For flash chromatography, silica gel with a mesh size of 230-400 is typically used, while a 60-120 mesh size is also common.[2]
Q2: My aldehyde seems to be degrading on the silica gel column, leading to low yield. What can I do?
A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can cause degradation or the formation of acetals/hemiacetals, especially when using alcohol-based solvents.[3][4] To mitigate this, you can deactivate the silica gel by washing it with a solvent mixture containing a small amount of triethylamine (1-3%) to neutralize the acidic sites.[3][4] Alternatively, using a less acidic stationary phase like neutral alumina can be a viable option.[3][4]
Q3: How do I choose the best solvent system (mobile phase) for my separation?
A3: The ideal solvent system should provide good separation of your target compound from impurities. This is best determined by running preliminary tests using Thin Layer Chromatography (TLC).[2][3] Aim for a solvent mixture that gives your product a retention factor (Rf) of approximately 0.25-0.35.[2][3] A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3][5] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.[2]
Q4: I am observing poor separation between my product and an impurity, even though they have different Rf values on TLC. What could be the issue?
A4: Several factors could lead to poor separation on the column. Ensure your column is packed uniformly without any air bubbles or channels.[6] A long, thin column generally provides better separation than a short, wide one.[7] Also, make sure you are not overloading the column with too much crude material. The amount of silica gel should typically be 50-100 times the weight of the crude product. Another technique to improve resolution is dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[7]
Q5: My compound is taking a very long time to elute from the column, resulting in broad bands and many fractions (tailing). How can I fix this?
A5: Tailing can occur if the compound has a strong affinity for the stationary phase. Once the initial impurities have eluted and your product begins to come off the column, you can gradually increase the polarity of the mobile phase.[8] For instance, if you started with 5% ethyl acetate in hexanes, you can switch to a 10% or 15% mixture to speed up the elution of your compound, making the bands sharper and reducing the total number of fractions collected.[6][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Product | The compound may have degraded on the acidic silica gel.[4][8] | Test the compound's stability on a small amount of silica. Consider deactivating the silica with triethylamine or using neutral alumina as the stationary phase.[3][4] |
| The compound is highly soluble in the mobile phase and eluted in the solvent front.[8] | Check the very first fractions collected using TLC to see if the product eluted immediately.[8] | |
| The solvent polarity is too low, and the compound is still on the column. | Gradually increase the polarity of the eluent. If necessary, flush the column with a highly polar solvent (like pure ethyl acetate) and check for your compound. | |
| Poor Separation of Compounds | The column was packed improperly, leading to channels. | Ensure the silica gel is packed as a uniform slurry, free of air bubbles, and the top surface is level.[6] |
| The sample was loaded improperly or the initial band was too wide. | Dissolve the crude sample in the minimum amount of solvent before loading.[7] Consider using the dry loading technique for better resolution.[7] | |
| The chosen solvent system is not optimal. | Re-evaluate the mobile phase using TLC to find a system that provides better separation between the target compound and impurities.[3] | |
| Product is Contaminated with an Unknown Impurity | The glassware or solvents used were not clean. | Ensure all glassware is thoroughly cleaned and dried. Use analytical grade solvents to avoid introducing contaminants.[9] |
| Oxidation of the aldehyde to a carboxylic acid has occurred.[4][5] | This is a common issue with aldehydes. The resulting carboxylic acid is more polar. It can often be removed by an aqueous wash with a mild base like sodium bicarbonate before chromatography.[4][5] | |
| Column Flow Rate is Too Slow | The silica gel is packed too tightly, or fine particles are clogging the frit. | Apply gentle air pressure to the top of the column to maintain a steady flow.[4][6] Ensure the cotton or glass wool plug is not too dense. |
| An insoluble impurity has clogged the top of the column. | If the column stops flowing, you may need to carefully remove the top layer of sand and silica to remove the blockage.[8] |
Experimental Protocol: Column Chromatography
This protocol provides a detailed methodology for the purification of this compound.
1. Materials and Preparation:
-
Stationary Phase: Silica gel (e.g., 230-400 mesh for flash chromatography).
-
Mobile Phase: A pre-determined mixture of hexanes and ethyl acetate (e.g., 95:5 v/v), optimized via TLC.[6]
-
Apparatus: Glass chromatography column, cotton or glass wool, sand, beakers, collection tubes, and a TLC setup.
2. Column Packing (Wet-Packing Method):
-
Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin, level layer of sand (approx. 1 cm) on top.[6]
-
In a separate beaker, prepare a slurry by mixing the silica gel with the initial, least polar eluent.[4][6]
-
Pour the slurry into the column. Gently tap the side of the column to ensure the silica packs down evenly and to release any trapped air bubbles.[10]
-
Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the solvent level drop below the top of the silica gel.[9]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica surface when adding the sample and eluent.[10]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[4][7] Using a pipette, carefully add the solution to the top of the column, ensuring the sand layer is not disturbed. Drain the solvent until the sample has entered the silica gel.
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[7] Carefully add this powder to the top of the sand layer in the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, again taking care not to disturb the top layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes).[1] For flash chromatography, apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.[6]
-
Maintain the solvent level above the silica gel at all times to prevent the column from running dry, which can cause cracking and poor separation.[9]
5. Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine which ones contain the purified product.[1]
-
Spot the crude mixture, the collected fractions, and (if available) a pure standard on a TLC plate.
-
Visualize the spots under a UV lamp.[2]
6. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[6]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the purification process.
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Rookie Mistakes [chem.rochester.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Phenylethynyl-benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylethynyl-benzaldehyde. Our goal is to help you identify and remove common impurities encountered during its synthesis and purification.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound, particularly after synthesis via Sonogashira coupling.
Issue 1: The purified product shows a lower melting point than expected and/or appears as an oil or waxy solid.
-
Possible Cause: Presence of unreacted starting materials (3-bromobenzaldehyde, phenylacetylene) or homocoupled phenylacetylene (1,4-diphenylbuta-1,3-diyne). These impurities can depress the melting point and alter the physical appearance of the final product.
-
Solution:
-
Column Chromatography: This is the most effective method for separating the product from both starting materials and the homocoupled byproduct.[1][2] A silica gel column is typically used.
-
Solvent System Selection: A non-polar/polar solvent system, such as a gradient of hexanes and ethyl acetate, is generally effective. The less polar homocoupling product and unreacted phenylacetylene will elute first, followed by the more polar this compound. Unreacted 3-bromobenzaldehyde will also be separated.
-
Recrystallization: After column chromatography, recrystallization can be performed to achieve higher purity. A solvent system in which the product is soluble when hot and insoluble when cold should be chosen. Common choices include ethanol or a mixed solvent system like ethyl acetate/hexanes.
-
Issue 2: The final product has a yellowish or brownish tint.
-
Possible Cause:
-
Residual Palladium Catalyst: The palladium catalyst used in the Sonogashira coupling can sometimes contaminate the final product, giving it a dark color.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-phenylethynylbenzoic acid), which can contribute to discoloration.
-
-
Solution:
-
Filtration through Celite/Silica Plug: Before concentrating the reaction mixture, filtering it through a pad of Celite or a short plug of silica gel can help remove a significant portion of the palladium catalyst.
-
Acid-Base Extraction: To remove the acidic impurity (3-phenylethynylbenzoic acid), an acid-base extraction can be performed. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated solution of sodium bicarbonate. The acidic impurity will move to the aqueous layer.
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Issue 3: TLC analysis of the crude reaction mixture shows multiple spots close to the product spot.
-
Possible Cause: Formation of various byproducts from side reactions, or incomplete reaction. Homocoupling of phenylacetylene is a very common side reaction in Sonogashira couplings.
-
Solution:
-
Optimize TLC Conditions: Use different solvent systems for TLC analysis to achieve better separation of the spots. This will help in developing an effective solvent system for column chromatography.
-
Careful Column Chromatography: Use a long column with a smaller diameter to improve separation. Employing a slow flow rate and collecting small fractions can also enhance the purity of the isolated product.
-
Argentation Chromatography: For difficult separations of the desired alkyne from alkene byproducts (if any were formed), silica gel impregnated with silver nitrate can be used. The silver ions interact more strongly with alkenes, retaining them on the column longer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Sonogashira coupling?
A1: The most common impurities are:
-
Unreacted Starting Materials: 3-bromobenzaldehyde and phenylacetylene.
-
Homocoupled Phenylacetylene: 1,4-diphenylbuta-1,3-diyne, formed from the dimerization of phenylacetylene. This is often a significant byproduct, especially if oxygen is not rigorously excluded from the reaction.
-
Residual Palladium Catalyst: The catalyst used in the coupling reaction.
-
Oxidation Product: 3-phenylethynylbenzoic acid, formed by the oxidation of the aldehyde group.
Q2: What is the recommended method for purifying crude this compound?
A2: A two-step purification process is generally recommended for achieving high purity:
-
Flash Column Chromatography: This is the primary purification step to remove the bulk of the impurities.
-
Recrystallization: This is a final polishing step to remove any remaining minor impurities and to obtain a crystalline solid with a sharp melting point.
Q3: How can I minimize the formation of the phenylacetylene homocoupling byproduct?
A3: To diminish the formation of the homocoupled dimer, the following precautions can be taken during the Sonogashira reaction:
-
Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Copper-Free Conditions: While copper is a common co-catalyst, copper-free Sonogashira protocols can be employed to reduce homocoupling.
-
Slow Addition of Phenylacetylene: Adding the phenylacetylene slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.
Q4: What are the key physical properties of this compound?
A4: Key physical properties are summarized in the table below.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O | [3][4][5] |
| Molecular Weight | 206.25 g/mol | [3][5] |
| Melting Point | 47 °C | [3] |
| Appearance | White to light yellow crystalline solid | [6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Prepare the Column: A glass column is dry-packed with silica gel (230-400 mesh). The column is then flushed with the initial eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Sample Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Loading the Column: The dissolved sample is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected in test tubes.
-
Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Ethanol or an ethyl acetate/hexanes mixture are good starting points.[7][8]
-
Dissolution: The impure solid is placed in an Erlenmeyer flask, and a minimum amount of the hot solvent is added to dissolve it completely.
-
Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
References
preventing polymerization of 3-Phenylethynyl-benzaldehyde during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of 3-Phenylethynyl-benzaldehyde during chemical reactions. Our goal is to help you prevent unwanted polymerization and other side reactions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a bifunctional molecule containing both a reactive aldehyde group and a terminal alkyne. This unique structure makes it susceptible to several stability issues, primarily:
-
Polymerization: The aldehyde functional group can undergo self-condensation reactions, particularly in the presence of acid or base catalysts, heat, or light. This can lead to the formation of viscous liquids, solid precipitates, or a general lack of reactivity in subsequent steps.
-
Oxidation: Like many aldehydes, the formyl group is prone to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.
-
Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can undergo oxidative homocoupling to form a diyne byproduct. This is a common side reaction in copper-catalyzed cross-coupling reactions if not performed under strictly anaerobic conditions.[1][2]
Q2: How can I visually identify if my this compound has started to polymerize?
A2: Signs of polymerization can include:
-
An increase in viscosity of the material.
-
The formation of a solid precipitate or cloudiness in a solution.
-
A noticeable decrease in the solubility of the compound in your reaction solvent.
-
Inconsistent results or low yields in your reactions.
Q3: What are the ideal storage conditions to maintain the integrity of this compound?
A3: To minimize degradation and polymerization, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde and homocoupling of the alkyne. |
| Light | Amber vial or protection from light | Minimizes light-induced degradation. |
| Additives | Consider adding a radical inhibitor (e.g., BHT) at low concentrations (100-200 ppm) | Scavenges free radicals that can initiate polymerization. |
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low or No Product Yield in Sonogashira Coupling
Problem: The Sonogashira coupling reaction with this compound is showing low to no conversion of starting materials.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Polymerization of Starting Material | Before starting the reaction, check the purity of the this compound by NMR or TLC. If polymerization is suspected, consider purifying the aldehyde by flash chromatography or by forming and then decomposing the bisulfite adduct.[3][4][5] |
| Catalyst Inactivity | Ensure the palladium catalyst and any copper co-catalyst are fresh and active. The formation of a black precipitate ("palladium black") indicates catalyst decomposition. Use freshly opened catalysts or store them under an inert atmosphere. |
| Glaser Homocoupling | This side reaction consumes the alkyne starting material.[1] To minimize it, thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Consider using a copper-free Sonogashira protocol.[1] |
| Inappropriate Reaction Conditions | Optimize reaction parameters such as solvent, base, and temperature. For aryl bromides, higher temperatures may be required.[6] Ensure the base is anhydrous and used in sufficient excess. |
Issue 2: Formation of an Insoluble Precipitate During the Reaction
Problem: An insoluble material forms in the reaction flask, leading to a heterogeneous mixture and difficult workup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Polymerization of this compound | The reaction conditions (e.g., high temperature, presence of a strong base) may be inducing polymerization. Try lowering the reaction temperature or adding the base slowly at a reduced temperature. The addition of a polymerization inhibitor compatible with your reaction chemistry could be beneficial. |
| Precipitation of Amine Halide Salt | In Sonogashira reactions, the amine base can react with the halide to form a salt that precipitates out of solution. This is often a normal part of the reaction and does not necessarily indicate a problem. |
| Low Solubility of Reactants or Products | If the starting materials or the desired product have low solubility in the chosen solvent, this can lead to precipitation. Consider using a different solvent system or increasing the reaction volume. |
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
This protocol is useful for removing polymeric or oxidized impurities from the aldehyde starting material.
-
Adduct Formation:
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with the organic solvent used in the previous step, followed by a non-polar solvent like hexanes to remove any unreacted organic impurities.
-
-
Decomposition of the Adduct:
-
Suspend the purified bisulfite adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous solution of a mild base (e.g., saturated sodium bicarbonate) or a mild acid.
-
Stir the mixture until the solid dissolves, indicating the regeneration of the pure aldehyde.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Minimizing Polymerization and Side Reactions in a Sonogashira Coupling
This protocol provides general guidelines for setting up a Sonogashira reaction with this compound to minimize common side reactions.
-
Reagent and Solvent Preparation:
-
Ensure this compound is pure (see Protocol 1 if necessary).
-
Use anhydrous and degassed solvents. Degassing can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.[1]
-
Use a fresh, high-quality palladium catalyst and copper(I) iodide (if applicable).
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry or oven-dry it to remove any moisture.
-
Add the aryl halide, palladium catalyst, and copper(I) iodide (if used) to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) at least three times.
-
Add the degassed solvent and base (e.g., triethylamine or diisopropylethylamine) via syringe.
-
Finally, add the this compound via syringe.
-
-
Reaction and Monitoring:
-
Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature before workup.
-
-
Workup:
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: A troubleshooting flowchart for low-yield reactions.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Phenylethynyl-benzaldehyde Couplings
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling reactions involving 3-phenylethynyl-benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The most common and effective coupling reactions for this compound are palladium-catalyzed cross-coupling reactions. These include the Sonogashira, Suzuki, and Heck couplings, which allow for the formation of new carbon-carbon bonds at the ethynyl or aryl portions of the molecule.
Q2: Can the aldehyde group in this compound interfere with the coupling reaction?
A2: Yes, the aldehyde group can potentially interfere with the reaction. Aldehydes can be sensitive to the basic conditions often employed in coupling reactions, leading to side reactions such as aldol condensation. Additionally, some organometallic reagents used in couplings might react with the aldehyde. In such cases, protection of the aldehyde group (e.g., as an acetal) may be necessary before the coupling reaction, followed by deprotection.
Q3: How can I minimize homocoupling of the alkyne (Glaser coupling) in Sonogashira reactions?
A3: Alkyne homocoupling is a common side reaction, especially when a copper co-catalyst is used.[1] To minimize this, you can:
-
Use Copper-Free Conditions: This is the most effective method to prevent homocoupling, although the reaction might be slower.[1]
-
Thoroughly Degas the Reaction Mixture: Oxygen promotes homocoupling, so it's crucial to ensure an inert atmosphere.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the desired cross-coupling.
Troubleshooting Guides
Low or No Product Yield
Problem: The reaction is not proceeding, or the yield of the desired product is very low.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. Consider using a pre-catalyst that is activated in situ. |
| Poor Ligand Choice | The choice of ligand is critical. For less reactive coupling partners, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often preferred.[2] |
| Incorrect Base or Solvent | The base and solvent system are interdependent. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause side reactions with the substrate. The solvent must be appropriate for the chosen catalyst, base, and substrates. |
| Insufficient Degassing | Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., Argon, Nitrogen) through the solvent.[1] |
Formation of Significant Side Products
Problem: The reaction produces a complex mixture with significant amounts of byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Alkyne Homocoupling (Sonogashira) | Switch to copper-free Sonogashira conditions.[1] Ensure rigorous exclusion of oxygen.[1] |
| Protodeboronation (Suzuki) | This can occur if the reaction mixture contains sources of protons that react with the boronic acid. Ensure anhydrous conditions and use a non-protic solvent if possible. |
| Dehalogenation | Dehalogenation of the aryl halide can be a side reaction. This can sometimes be suppressed by changing the ligand or the base.[3] |
| Aldehyde-Related Side Reactions | If side products related to the aldehyde are observed, consider protecting the aldehyde group as an acetal before the coupling reaction. |
Experimental Protocols
General Sonogashira Coupling Protocol (Copper-Free)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF or toluene) and a degassed base (e.g., triethylamine, 2.0 eq).[4]
-
Reaction: Stir the mixture at the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Heck Coupling Protocol
This protocol is a general guideline and should be optimized for your specific reaction.
-
Reaction Setup: In a Schlenk flask, combine this compound (as the aryl halide, 1.0 eq), the alkene (1.5 eq), a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a ligand (e.g., PPh₃, 2-4 mol%).[5]
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 1.2 eq).[5]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.[5]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.[5]
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Quantitative Data Summary
The following tables summarize typical reaction parameters for Sonogashira and Heck couplings. These values are starting points and may require optimization.
Table 1: Typical Sonogashira Coupling Parameters
| Parameter | Value | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | [4][6] |
| Catalyst Loading | 0.025 - 5 mol% | [4][7] |
| Copper Co-catalyst (optional) | CuI (if not copper-free) | [4] |
| Base | Triethylamine, Diisopropylamine | [4][7] |
| Solvent | DMF, Toluene, Acetonitrile | [4][8] |
| Temperature | Room Temperature to 80 °C | [4][7] |
| Reaction Time | 4 - 24 hours | [4][7] |
Table 2: Typical Heck Coupling Parameters
| Parameter | Value | Reference |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | [5][9] |
| Catalyst Loading | 1 - 5 mol% | [5][10] |
| Ligand | PPh₃, P(o-tolyl)₃ | [5][9] |
| Base | Triethylamine, K₂CO₃, NaOAc | [9][10] |
| Solvent | DMF, Acetonitrile, Toluene | [5][10] |
| Temperature | 80 - 140 °C | [5][10] |
| Reaction Time | 4 - 24 hours | [5][10] |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aldehyde Group Side Reactions of 3-Phenylethynyl-benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for managing side reactions of the aldehyde group in 3-Phenylethynyl-benzaldehyde during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the aldehyde group of this compound?
A1: The aldehyde group in this compound is susceptible to several common side reactions, including:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-phenylethynyl-benzoic acid, especially in the presence of oxidizing agents or air over time.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (3-phenylethynyl-phenyl)methanol. This can occur with various reducing agents.
-
Cannizzaro Reaction: Under strong basic conditions, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction to yield both the corresponding carboxylic acid and alcohol.[1][2]
-
Acetal Formation: In the presence of alcohols and an acid catalyst, the aldehyde can form an acetal, which is a common protecting group strategy.
-
Aldol and Knoevenagel Condensations: The aldehyde can react with enolates or active methylene compounds, leading to condensation products.
Q2: How can I prevent the oxidation of this compound during a reaction or storage?
A2: To prevent oxidation, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). When running reactions, ensure that all solvents are degassed and that the reaction is performed under an inert blanket. If oxidation is a persistent issue, consider protecting the aldehyde group as an acetal before proceeding with your desired transformation.
Q3: My reaction requires basic conditions, and I'm observing the formation of both the corresponding alcohol and carboxylic acid. What is happening and how can I avoid it?
A3: The formation of both the alcohol and carboxylic acid derivatives of this compound under basic conditions is indicative of the Cannizzaro reaction.[1][2] This occurs because the aldehyde does not have any alpha-hydrogens and thus cannot undergo deprotonation to form an enolate. To avoid this, you can:
-
Use a milder base or non-aqueous basic conditions if your primary reaction allows.
-
Protect the aldehyde group as an acetal before subjecting the molecule to strong basic conditions.
-
If applicable, use a crossed-Cannizzaro reaction by introducing a more reactive aldehyde, like formaldehyde, as a sacrificial reductant.[3]
Q4: I need to perform a reaction on another part of the molecule without affecting the aldehyde. What is the best strategy?
A4: The most effective strategy is to protect the aldehyde group. The most common protecting group for aldehydes is a cyclic acetal, formed by reacting the aldehyde with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. Acetals are stable to a wide range of reaction conditions, including basic, organometallic, and some reducing and oxidizing conditions. They can be readily deprotected under acidic conditions.
Troubleshooting Guides
Issue 1: Unexpected Formation of 3-Phenylethynyl-benzoic acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of a new, more polar spot on TLC. Mass spectrometry indicates a mass increase of 16 amu. | Oxidation of the aldehyde group. | 1. Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar). 2. Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen. 3. Antioxidant: In some cases, adding a small amount of an antioxidant like BHT can be beneficial. 4. Protecting Group: If the desired reaction conditions are inherently oxidizing, protect the aldehyde as an acetal prior to the reaction. |
Issue 2: Formation of Multiple Products in Basic Media
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows the starting material, a less polar product (alcohol), and a more polar product (carboxylic acid). | Cannizzaro reaction due to strong basic conditions.[1][2] | 1. Milder Base: If possible, switch to a weaker, non-hydroxide base (e.g., K₂CO₃, Et₃N). 2. Protecting Group: Protect the aldehyde as an acetal before treatment with a strong base. 3. Temperature Control: The Cannizzaro reaction is often accelerated at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction. |
Issue 3: Low Yield in Sonogashira Coupling to Synthesize this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete consumption of 3-iodobenzaldehyde and/or formation of homocoupled alkyne (Glaser coupling). | 1. Inactive catalyst. 2. Presence of oxygen. 3. Inappropriate solvent or base. | 1. Catalyst Quality: Use fresh, high-quality palladium and copper catalysts. 2. Degassing: Thoroughly degas the solvent and reaction mixture. Running the reaction under a positive pressure of an inert gas is crucial.[4] 3. Solvent and Base: Ensure the use of dry, amine-based solvents (like triethylamine) which also act as the base.[4] 4. Copper-Free Conditions: To avoid Glaser homocoupling, consider a copper-free Sonogashira protocol.[4] |
Data Presentation
Table 1: Common Protecting Groups for Benzaldehyde Derivatives
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| Dimethyl Acetal | Methanol, H⁺ (e.g., TsOH) | Aqueous Acid (e.g., HCl, TFA) | Stable to bases, organometallics, reducing agents (e.g., LiAlH₄, NaBH₄) |
| 1,3-Dioxolane (Ethylene Acetal) | Ethylene glycol, H⁺ (e.g., TsOH) | Aqueous Acid (e.g., HCl, TFA) | Stable to bases, organometallics, reducing agents |
| 1,3-Dioxane (Propylene Acetal) | 1,3-Propanediol, H⁺ (e.g., TsOH) | Aqueous Acid (e.g., HCl, TFA) | Stable to bases, organometallics, reducing agents |
Table 2: Troubleshooting Sonogashira Coupling for this compound Synthesis
| Parameter | Condition | Expected Outcome | Troubleshooting Action if Yield is Low |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), CuI (5-10 mol%) | High conversion | Use a fresh catalyst; consider a more active palladium precatalyst. |
| Base | Triethylamine (Et₃N) | Acts as base and solvent | Use freshly distilled, dry Et₃N. |
| Solvent | THF or DMF (anhydrous) | Good solubility of reactants | Ensure solvent is anhydrous and degassed. |
| Temperature | Room Temperature to 50 °C | Controlled reaction rate | If the reaction is sluggish, gentle heating may be required. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes Glaser homocoupling | Maintain a positive pressure of inert gas throughout the reaction. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 eq) in toluene.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude acetal, which can be purified by column chromatography if necessary.
Protocol 2: Deprotection of the Acetal
-
Setup: Dissolve the acetal-protected this compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Reaction: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). Stir the mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the acetal is fully converted back to the aldehyde.
-
Work-up: Neutralize the acid with a mild base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.
Visualizations
Caption: Common side reaction pathways of the aldehyde group in this compound.
Caption: A logical workflow for troubleshooting common side reactions.
References
characterization of unexpected byproducts in 3-Phenylethynyl-benzaldehyde reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylethynyl-benzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Synthesis of this compound via Sonogashira Coupling
The most common route to synthesize this compound is the Sonogashira coupling of an aryl halide (e.g., 3-bromobenzaldehyde or 3-iodobenzaldehyde) with phenylacetylene. While generally a high-yielding reaction, several byproducts can arise.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a non-polar byproduct that runs higher on my TLC plate than the desired this compound. What could it be?
A1: The most likely culprit is the homocoupling of phenylacetylene, often referred to as Glaser coupling. This reaction is a common side reaction in Sonogashira couplings, especially in the presence of oxygen and a copper co-catalyst. The primary homocoupling products are (E)-1,4-diphenylbut-1-en-3-yne and 1,4-diphenylbuta-1,3-diyne.
Q2: How can I minimize the formation of phenylacetylene homocoupling byproducts?
A2: Several strategies can be employed to reduce homocoupling:
-
Deaerated Conditions: Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen promotes the oxidative homocoupling of the terminal alkyne.
-
Copper-Free Conditions: While a copper co-catalyst can increase the reaction rate, it also promotes Glaser coupling. Copper-free Sonogashira protocols have been developed to avoid this side reaction.
-
Slow Addition of Phenylacetylene: Adding the phenylacetylene slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Choice of Base and Solvent: The choice of base and solvent can influence the extent of homocoupling. Amine bases are commonly used.
Q3: My reaction has gone to completion, but I am having trouble separating the desired product from a byproduct with very similar polarity. What could this be?
A3: If a Suzuki-Miyaura coupling was used for the synthesis (e.g., coupling of 3-formylphenylboronic acid with a phenylacetylene derivative), homocoupling of the boronic acid can lead to biphenyl or other dimeric impurities. These byproducts can sometimes have similar polarity to the desired product, making separation by column chromatography challenging.
Troubleshooting Guide: Sonogashira Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and significant amount of starting materials remaining. | 1. Inactive catalyst. 2. Insufficient degassing. 3. Incorrect base or solvent. | 1. Use a fresh batch of palladium and copper catalysts. 2. Ensure all solvents and reagents are thoroughly degassed. 3. Screen different bases (e.g., triethylamine, diisopropylamine) and solvents (e.g., THF, DMF). |
| Formation of a significant amount of dark, insoluble material (tar). | 1. Polymerization of phenylacetylene. 2. High reaction temperature. | 1. Use a slight excess of the aryl halide. 2. Lower the reaction temperature. |
| Difficulty in removing the triphenylphosphine oxide byproduct after the reaction. | Triphenylphosphine oxide is a common byproduct from palladium catalysts containing triphenylphosphine ligands and can be difficult to separate. | 1. Use a palladium catalyst with different ligands. 2. Purify the crude product by recrystallization or careful column chromatography. A wash with a non-polar solvent like hexane may help to remove some of the triphenylphosphine oxide. |
II. Reactions Involving the Aldehyde Functionality of this compound
The aldehyde group of this compound is a versatile functional handle for various transformations, including Wittig reactions, Knoevenagel condensations, and multicomponent reactions. However, unexpected side reactions can occur.
Frequently Asked Questions (FAQs)
Q1: I am performing a Wittig reaction with this compound and obtaining my desired alkene, but purification is difficult due to a persistent, high-molecular-weight byproduct. What is it?
A1: The most common and often problematic byproduct in a Wittig reaction is triphenylphosphine oxide. It is formed from the triphenylphosphine ylide reagent. This byproduct is often crystalline and can co-elute with the desired product during chromatography.
Q2: How can I remove triphenylphosphine oxide from my reaction mixture?
A2:
-
Chromatography: Careful column chromatography with a well-chosen solvent system can separate the product from triphenylphosphine oxide.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or pentane, followed by filtration.
Q3: In a Knoevenagel condensation with this compound, I am observing the formation of a more polar byproduct alongside my desired α,β-unsaturated product. What could be the cause?
A3: A likely cause is the oxidation of the starting aldehyde to 3-phenylethynyl-benzoic acid. Aldehydes are susceptible to air oxidation, which can be accelerated by basic conditions often employed in Knoevenagel condensations.
Troubleshooting Guide: Reactions of the Aldehyde Group
| Issue | Potential Cause | Troubleshooting Steps |
| Formation of 3-phenylethynyl-benzoic acid as a byproduct. | Oxidation of the aldehyde. | 1. Use freshly purified this compound. 2. Perform the reaction under an inert atmosphere. 3. If the product is not base-sensitive, a basic wash during workup can remove the acidic byproduct. |
| Low conversion in a condensation reaction. | 1. Steric hindrance from the phenylethynyl group. 2. Insufficiently reactive nucleophile or weak base. | 1. Increase the reaction temperature or use a more active catalyst. 2. Employ a stronger base or a more nucleophilic reagent. |
| Formation of complex mixtures in multicomponent reactions. | The bifunctional nature of this compound can lead to various reaction pathways and the formation of multiple products. | 1. Carefully control the reaction stoichiometry and order of addition of reagents. 2. Screen different catalysts and reaction conditions to favor the desired product. |
III. Reactions Involving the Phenylethynyl Group
The carbon-carbon triple bond in this compound can also participate in various reactions, such as cycloadditions and nucleophilic additions.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Diels-Alder reaction using this compound as a dienophile, but I am getting a complex mixture of products. What could be happening?
A1: While the alkyne can act as a dienophile, the high temperature often required for Diels-Alder reactions can lead to side reactions. These may include dimerization or polymerization of the starting material or the diene, as well as other thermal rearrangements. The aldehyde group might also undergo side reactions at elevated temperatures.
Troubleshooting Guide: Reactions of the Phenylethynyl Group
| Issue | Potential Cause | Troubleshooting Steps |
| Polymerization or decomposition at high temperatures. | The phenylethynyl group can be thermally reactive. | 1. Attempt the reaction at a lower temperature, possibly with the use of a Lewis acid catalyst to activate the dienophile. 2. Consider alternative cycloaddition strategies that proceed under milder conditions. |
| Low reactivity of the alkyne as a dienophile. | The electron-withdrawing aldehyde group can activate the alkyne for nucleophilic attack but may not be sufficient for all Diels-Alder reactions. | 1. Use a more reactive diene. 2. Employ a Lewis acid catalyst to lower the LUMO of the dienophile. |
IV. Experimental Protocols & Data
General Protocol for Sonogashira Coupling
A representative procedure for the synthesis of this compound is as follows:
-
To a degassed solution of 3-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).
-
A degassed solution of phenylacetylene (1.2 eq) and a base (e.g., triethylamine, 2.0 eq) is added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion (monitored by TLC or GC-MS).
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Byproduct | Typical Yield Range (%) | Analytical Data (¹H NMR, δ ppm) | Separation Method |
| 1,4-Diphenylbuta-1,3-diyne | 5 - 20 | 7.30-7.60 (m, 10H) | Column Chromatography |
| (E)-1,4-Diphenylbut-1-en-3-yne | 2 - 10 | 6.5-7.8 (m, 12H, complex) | Column Chromatography |
| 3-Phenylethynyl-benzoic acid | 1 - 5 | 7.5-8.2 (m, 9H), 10-12 (br s, 1H) | Basic wash during workup |
V. Visualizations
Reaction Scheme: Sonogashira Coupling and Major Byproducts
Caption: Sonogashira coupling reaction leading to this compound and common homocoupling byproducts.
Troubleshooting Logic for Low Yield in Sonogashira Coupling
Caption: A logical workflow for troubleshooting low yields in the Sonogashira synthesis of this compound.
Technical Support Center: Solvent Effects on the Reactivity of 3-Phenylethynyl-benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenylethynyl-benzaldehyde. The information provided is designed to address specific issues that may be encountered during experiments involving this compound, with a focus on the impact of solvent choice on its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of the aldehyde group in this compound in nucleophilic addition reactions?
The reactivity of the benzaldehyde moiety is sensitive to the solvent system. In general, polar aprotic solvents like DMSO or DMF can enhance the rate of nucleophilic addition. This is because they can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus increasing its effective nucleophilicity. Conversely, polar protic solvents, such as ethanol or water, can decrease the rate of some nucleophilic additions by forming hydrogen bonds with the nucleophile, thereby stabilizing it and making it less reactive.[1][2] The phenyl group in benzaldehyde can also influence reactivity through steric hindrance and electronic effects.[3]
Q2: What is the expected impact of solvent polarity on reactions involving the alkyne group of this compound?
For reactions such as nucleophilic conjugate additions to activated alkynes, solvents with high polarity generally increase the reaction rate and overall conversion.[4] In contrast, less polar solvents tend to slow down the reactivity.[4] For other reactions like the A³ coupling (aldehyde-alkyne-amine), the choice of solvent can be more nuanced. For instance, in some cases, nonpolar aprotic solvents like 1,4-dioxane have been shown to provide the highest yields.[5]
Q3: Can the solvent influence the chemoselectivity of reactions with this compound (i.e., reaction at the aldehyde vs. the alkyne)?
Yes, the solvent can play a critical role in directing the chemoselectivity. For instance, in a reaction with a nucleophile that can potentially react with either the aldehyde or the alkyne, the solvent can influence which pathway is favored. A polar protic solvent might favor addition to the aldehyde by stabilizing the transition state, while a nonpolar solvent might favor a reaction at the alkyne, depending on the specific mechanism.
Q4: Are there any specific safety considerations related to the solvents used with this compound?
Standard laboratory safety precautions should always be followed. When working with any organic solvent, it is crucial to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Specific hazards associated with each solvent (e.g., flammability, toxicity) should be reviewed from their respective Safety Data Sheets (SDS) before use.
Troubleshooting Guides
Issue 1: Low Yield in a Nucleophilic Addition to the Aldehyde Group
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Solvent Choice | If using a polar protic solvent (e.g., ethanol, methanol), consider switching to a polar aprotic solvent (e.g., THF, acetonitrile, DMF) to potentially enhance the nucleophilicity of your reagent. |
| Steric Hindrance | The phenylethynyl group may cause some steric hindrance. Increasing the reaction temperature or using a less sterically hindered nucleophile might improve the yield. |
| Poor Solubility | Ensure that both this compound and the nucleophile are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent or a co-solvent system. |
Issue 2: Undesired Side Reactions at the Alkyne Moiety
| Potential Cause | Troubleshooting Suggestion |
| Solvent-Promoted Alkyne Reactivity | If you are targeting the aldehyde and observing side reactions at the alkyne, consider changing the solvent. For example, if you are in a highly polar solvent that is activating the alkyne, a less polar solvent might suppress this reactivity.[4] |
| Catalyst-Induced Side Reactions | If a catalyst is being used, it may be promoting undesired reactions with the alkyne. Consider screening different catalysts or adjusting the reaction conditions (e.g., temperature, catalyst loading). |
Issue 3: Inconsistent Reaction Rates or Product Ratios
| Potential Cause | Troubleshooting Suggestion |
| Solvent Purity | Impurities in the solvent, particularly water in anhydrous reactions, can significantly affect the outcome. Ensure you are using a solvent of appropriate purity and dryness for your reaction. |
| Solvent-Reactant Interactions | The solvent may be interacting with your reactants or intermediates in a complex manner. Consider performing a solvent screen with a range of solvent polarities and proticities to identify the optimal conditions. |
Quantitative Data Summary
The following table summarizes the effect of solvents on a representative A³ coupling reaction involving benzaldehyde, an amine, and an alkyne, which can serve as a model for the reactivity of this compound.
| Solvent | Dielectric Constant (ε) | Conversion of Benzaldehyde (%) | Notes |
| 1,4-Dioxane | 2.21 | ~87 | A nonpolar, aprotic solvent that showed the highest conversion in this specific study.[5] |
| Toluene | 2.38 | Similar profile to diglyme | A nonpolar solvent.[5] |
| Diglyme | 5.8 | Similar profile to toluene | An aprotic solvent with a medium dielectric constant.[5] |
| Ethylene Glycol | 37 | ~42 | A polar protic solvent.[5] |
Experimental Protocols
General Protocol for Investigating Solvent Effects on a Nucleophilic Addition to this compound
-
Reactant Preparation: In separate, dry flasks, prepare stock solutions of this compound and the desired nucleophile in a high-purity, anhydrous solvent (e.g., THF).
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add a precise volume of the this compound stock solution.
-
Solvent Addition: To each vial, add the solvent to be tested to achieve the desired final concentration.
-
Initiation: Add the nucleophile stock solution to each vial to initiate the reaction.
-
Monitoring: Monitor the progress of the reaction at regular time intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Quenching and Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Analysis: Analyze the crude product mixture to determine the conversion and yield. Purify the product using techniques like column chromatography if necessary.
Visualizations
Caption: A generalized workflow for investigating solvent effects.
Caption: The influence of solvent properties on reaction outcomes.
References
Validation & Comparative
A Comparative Spectroscopic Guide: 3-Phenylethynyl-benzaldehyde and its Isomeric/Parent Analogs
For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenylethynyl-benzaldehyde, alongside its structural isomer 4-phenylethynyl-benzaldehyde and the parent compound benzaldehyde. The presented data, supported by experimental protocols, offers a clear distinction between these compounds based on their unique electronic environments as revealed by NMR spectroscopy.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound, 4-phenylethynyl-benzaldehyde, and benzaldehyde. These values are crucial for identifying these compounds and understanding the influence of the phenylethynyl substituent's position on the electronic environment of the benzaldehyde core.
Table 1: ¹H NMR Chemical Shift (δ) Data (CDCl₃)
| Proton | This compound | 4-Phenylethynyl-benzaldehyde [1] | Benzaldehyde [2] |
| Aldehyde (-CHO) | 10.06 (s, 1H) | 10.04 (s, 1H) | ~10.0 (s, 1H) |
| Aromatic | 8.08 (s, 1H), 7.99 (d, J=7.7 Hz, 1H), 7.82 (d, J=7.7 Hz, 1H), 7.59 (t, J=7.7 Hz, 1H), 7.56-7.54 (m, 2H), 7.40-7.38 (m, 3H) | 7.89 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.2 Hz, 2H), 7.61–7.50 (m, 2H), 7.44–7.35 (m, 3H) | ~7.86 (d, 2H, ortho), ~7.52 (m, 2H, meta), ~7.62 (t, 1H, para) |
Table 2: ¹³C NMR Chemical Shift (δ) Data (CDCl₃)
| Carbon | This compound | 4-Phenylethynyl-benzaldehyde [1] | Benzaldehyde [3] |
| Aldehyde (-CHO) | 191.6 | 192.18 | ~192.3 |
| Alkyne (C≡C) | 92.5, 88.3 | 94.21, 89.27 | - |
| Aromatic | 137.2, 135.4, 134.9, 131.8, 131.7, 129.5, 129.2, 128.9, 128.6, 124.2, 122.3 | 136.15, 132.86, 132.54, 130.36, 130.34, 129.73, 129.23, 123.24 | ~136.3 (ipso), ~129.0 (ortho), ~128.5 (meta), ~133.7 (para) |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set to approximately 220 ppm, centered around 100 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Standard pulse programs are used for both ¹H (e.g., zg30) and ¹³C (e.g., zgpg30) acquisitions.
-
Data processing involves Fourier transformation, phase correction, and baseline correction using the spectrometer's software. Chemical shifts are referenced to the TMS signal.
Visualizing NMR Analysis and Structural Comparison
To better illustrate the workflow and the structural relationships, the following diagrams are provided.
Caption: Workflow for NMR analysis.
References
- 1. rsc.org [rsc.org]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthetic Routes of 3-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-phenylethynyl-benzaldehyde, a valuable building block in medicinal chemistry and materials science, can be approached through several strategic pathways. This guide provides a comparative analysis of the most prominent synthetic routes, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method for your research needs. The primary methods discussed are the direct Sonogashira coupling and a two-step homologation-coupling sequence.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired yield, and tolerance of functional groups. Below is a summary of the key quantitative and qualitative aspects of two primary approaches.
| Parameter | Route A: Direct Sonogashira Coupling | Route B: Homologation-Coupling Sequence |
| Starting Material | 3-Bromobenzaldehyde | Isophthalaldehyde |
| Key Intermediates | None | 3-Ethynylbenzaldehyde |
| Overall Yield | Good to Excellent (typically 70-95%) | Moderate to Good (two steps, yields vary) |
| Number of Steps | One | Two |
| Key Reactions | Sonogashira Coupling | Corey-Fuchs or Seyferth-Gilbert Homologation, followed by Sonogashira Coupling |
| Catalyst System | Palladium/Copper or Copper-free Palladium | Varies by step |
| Advantages | High atom economy, directness | Starts from a more readily available and often cheaper starting material. |
| Disadvantages | Potential for side reactions like homocoupling of phenylacetylene. | Longer reaction sequence, potential for lower overall yield. |
Experimental Protocols
Route A: Direct Sonogashira Coupling of 3-Bromobenzaldehyde
This method is the most direct approach to this compound, involving a palladium- and copper-catalyzed cross-coupling reaction between 3-bromobenzaldehyde and phenylacetylene.
Protocol:
-
To a dried Schlenk flask under an argon atmosphere, add 3-bromobenzaldehyde (1.0 eq), phenylacetylene (1.2 eq), copper(I) iodide (0.02 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq).
-
Add anhydrous, degassed triethylamine (2.0 eq) and anhydrous, degassed tetrahydrofuran (THF) as the solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Route B: Homologation-Coupling Sequence
This two-step route begins with the conversion of one of the aldehyde groups of isophthalaldehyde into a terminal alkyne, followed by a Sonogashira coupling. Two effective methods for the initial homologation step are presented below.
Step 1, Method 1: Corey-Fuchs Reaction
The Corey-Fuchs reaction transforms an aldehyde into a terminal alkyne in a two-step, one-pot procedure.
Protocol:
-
To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise and stir for 30 minutes.
-
Add a solution of isophthalaldehyde (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the mixture to -78 °C and add n-butyllithium (2.5 M in hexanes, 2.2 eq) dropwise.
-
After stirring for 1 hour at -78 °C, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 3-ethynylbenzaldehyde.
Step 1, Method 2: Seyferth-Gilbert Homologation
This reaction provides a more direct one-step conversion of an aldehyde to a terminal alkyne using the Ohira-Bestmann reagent.
Protocol:
-
To a solution of isophthalaldehyde (1.0 eq) in anhydrous methanol at 0 °C, add potassium carbonate (1.5 eq).
-
Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.2 eq) in anhydrous methanol dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure, add water, and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, concentrate, and purify by column chromatography to give 3-ethynylbenzaldehyde.
Step 2: Sonogashira Coupling of 3-Ethynylbenzaldehyde
The intermediate from either Step 1 method is then coupled with an aryl halide.
Protocol:
-
Follow the Sonogashira coupling protocol described in Route A , substituting 3-ethynylbenzaldehyde for phenylacetylene and an aryl halide such as iodobenzene (1.0 eq) for 3-bromobenzaldehyde.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes described above.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
A Comparative Analysis of the Reactivity of 3-Phenylethynyl-benzaldehyde and 4-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the reactivity of functionalized aromatic aldehydes is of paramount importance. This guide provides a detailed comparison of the chemical reactivity of two isomers: 3-phenylethynyl-benzaldehyde and 4-phenylethynyl-benzaldehyde. Understanding the subtle yet significant differences in their electronic properties and, consequently, their reactivity, is crucial for designing efficient synthetic routes and developing novel molecular entities.
Electronic Landscape: The Decisive Factor in Reactivity
The reactivity of the aldehyde functional group is intrinsically linked to the electronic environment of the benzaldehyde ring. The phenylethynyl substituent, depending on its position, modulates the electrophilicity of the carbonyl carbon, thereby influencing its susceptibility to nucleophilic attack.
The 4-phenylethynyl-benzaldehyde isomer positions the phenylethynyl group in conjugation with the aldehyde. This para-substitution allows for resonance effects to play a significant role. The phenylethynyl group is generally considered to be weakly electron-withdrawing through inductive effects, but its π-system can participate in resonance. In the case of 4-phenylethynyl-benzaldehyde, the extended conjugation can delocalize the electron density of the benzene ring, which in turn affects the electrophilicity of the carbonyl carbon.
In contrast, for This compound , the substituent is in the meta position. From this position, the resonance effect of the phenylethynyl group on the aldehyde is negligible. Therefore, its influence is primarily governed by its inductive effect. This difference in electronic influence between the meta and para positions is the cornerstone of their differential reactivity.
Comparative Reactivity in Key Organic Transformations
The differential electronic properties of the two isomers are expected to manifest in their reactivity towards various organic reactions. Below is a comparative overview based on established principles and available data for analogous systems.
| Reaction Type | Expected Reactivity of 4-Phenylethynyl-benzaldehyde | Expected Reactivity of this compound | Rationale |
| Nucleophilic Addition | Higher | Lower | The para-phenylethynyl group is anticipated to exert a stronger electron-withdrawing effect (combination of inductive and resonance) compared to the meta-substituent, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. |
| Wittig Reaction | Higher Yield/Faster Rate | Lower Yield/Slower Rate | As a nucleophilic addition-elimination reaction, the Wittig reaction is sensitive to the electrophilicity of the aldehyde. The more electrophilic 4-isomer is expected to react more readily with the phosphorus ylide. |
| Oxidation to Carboxylic Acid | Slower Rate | Faster Rate | Oxidation reactions of aldehydes can be influenced by the electron density at the aldehydic C-H bond. A more electron-deficient aldehyde (the 4-isomer) might be slightly less prone to oxidation compared to the relatively more electron-rich 3-isomer. |
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols can be employed. These are generalized procedures that can be adapted for a direct comparative study.
General Procedure for Synthesis via Sonogashira Coupling
Both this compound and 4-phenylethynyl-benzaldehyde can be synthesized from the corresponding bromobenzaldehyde and phenylacetylene via a Sonogashira cross-coupling reaction.
Method: [1] To a sealable reaction tube equipped with a magnetic stir bar, add the corresponding bromobenzaldehyde (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine) as the solvent. To this mixture, add phenylacetylene (1.1-1.2 equiv.). The reaction tube is sealed and heated at an appropriate temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is worked up by filtration to remove the amine hydrobromide salt, followed by solvent evaporation. The crude product is then purified by column chromatography on silica gel.
Comparative Wittig Reaction
A competitive Wittig reaction or parallel reactions under identical conditions can provide quantitative data on the relative reactivity.
Protocol: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 equiv.) in an anhydrous solvent (e.g., THF) at 0 °C, add a strong base (e.g., n-butyllithium, 1.0 equiv.) dropwise. The resulting ylide solution is stirred for 30 minutes at 0 °C. A solution containing an equimolar mixture of this compound and 4-phenylethynyl-benzaldehyde (0.5 equiv. each) in the same anhydrous solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred for a specified time. The reaction is then quenched, and the product mixture is analyzed by GC-MS or ¹H NMR to determine the ratio of the corresponding styrene products.
Logical Workflow for Reactivity Comparison
The following diagram illustrates a logical workflow for a comprehensive comparison of the reactivity of the two isomers.
Caption: A workflow for comparing the reactivity of the two isomers.
Signaling Pathway Analogy for Electronic Effects
The influence of the substituent on the reactivity of the aldehyde can be conceptualized as a signaling pathway, where the substituent "signals" a change in the electronic properties of the carbonyl group.
Caption: Electronic effects on aldehyde reactivity.
Conclusion
References
A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Phenylethynyl-benzaldehyde
For researchers and professionals in drug development and materials science, 3-phenylethynyl-benzaldehyde stands as a versatile bifunctional molecule. Its structure, featuring both a reactive aldehyde and a terminal alkyne, opens pathways to a variety of chemical transformations. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling product formation, and designing novel synthetic strategies.
This guide provides an objective comparison of the primary reactions involving the phenylethynyl and benzaldehyde moieties, supported by experimental data from analogous systems. We will delve into the kinetics of Sonogashira coupling and azide-alkyne cycloaddition ("click" chemistry), two powerful C-C and C-N bond-forming reactions respectively, that utilize the alkyne group.
Comparison of Reaction Kinetics: Sonogashira vs. Azide-Alkyne Cycloaddition
The choice between engaging the phenylethynyl group in a Sonogashira coupling or an azide-alkyne cycloaddition depends on the desired product and required reaction conditions. The kinetics of these reactions are fundamentally different, with "click" chemistry generally exhibiting faster rates and higher yields under milder conditions.
Sonogashira Coupling Kinetics
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] The reaction rate is influenced by several factors including the nature of the halide, the electronic properties of the substituents on the aryl halide, and the specific catalyst system employed.[1][2] The reactivity order for the halide is I > OTf > Br >> Cl.[1]
Kinetic studies on various substituted aryl halides provide insight into the expected reactivity of a halogenated precursor to this compound. The rate-limiting step is often considered to be the oxidative addition of the palladium catalyst to the carbon-halide bond.[2][3]
Table 1: Comparative Kinetic Data for Sonogashira Reactions
| Aryl Halide (ArX) | Alkyne | Catalyst System | Solvent | Temperature (°C) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) | Reference |
| Aryl Iodides (various) | Phenylacetylene | Pd-phosphine complex / CuI | N/A | N/A | 48 - 62 | -71 to -39 | [4] |
| Aryl Bromides (various) | Phenylacetylene | Pd-phosphine complex / CuI | N/A | N/A | 54 - 82 | -55 to 11 | [4] |
| Aryl Chlorides (various) | Phenylacetylene | Pd-phosphine complex / CuI | N/A | N/A | 95 - 144 | -6 to 100 | [4] |
Note: Data is for a set of meta- and para-substituted aryl halides reacting with phenylacetylene. The ranges reflect the electronic effects of the substituents.
Azide-Alkyne Cycloaddition (Click Chemistry) Kinetics
The azide-alkyne cycloaddition is a highly efficient and versatile reaction. Its kinetics vary significantly depending on whether it is catalyzed by copper(I) (CuAAC) or proceeds via a strain-promoted mechanism (SPAAC) without a catalyst.[5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely fast, with second-order rate constants orders of magnitude higher than the uncatalyzed version.[5] However, the copper catalyst can be cytotoxic, limiting its application in biological systems.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach utilizes strained cyclooctynes. The reaction rate is highly dependent on the structure and degree of strain in the cyclooctyne.[5][6] While generally slower than CuAAC, SPAAC is ideal for in vivo applications due to its biocompatibility.[5]
Table 2: Comparative Kinetic Data for Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Alkyne Type | Azide | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics | Reference |
| CuAAC | Terminal (e.g., Phenylacetylene) | Benzyl Azide | ~1 - 10⁴ | Very fast, but potential for copper cytotoxicity. | [5] |
| SPAAC | Bicyclononyne (BCN) | Benzyl Azide | ~0.14 | Catalyst-free, suitable for biological systems. | [5] |
| SPAAC | Dibenzoazacyclooctyne (DIBAC / DBCO) | Benzyl Azide | ~1.9 | Faster than BCN, widely used in bioorthogonal chemistry. | [5] |
| Thermal | Phenyl Propargyl Ether | 1-Azidodecane | N/A (Activation Energy: 82 kJ/mol) | Proceeds via a concerted mechanism, requires heating. | [7] |
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics requires careful experimental design and precise monitoring of reactant and product concentrations over time.[8] Spectroscopy and chromatography are common analytical techniques for this purpose.
Protocol 1: Kinetic Analysis of a Sonogashira Coupling by ¹H NMR Spectroscopy
This protocol describes a representative method for monitoring the progress of a Sonogashira coupling reaction between an aryl halide (e.g., 3-iodo-benzaldehyde) and an alkyne (e.g., phenylacetylene) using ¹H NMR.
1. Materials and Reagents:
-
Aryl halide (e.g., 3-iodo-benzaldehyde)
-
Alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[9]
-
Copper(I) iodide (CuI)[9]
-
Amine base (e.g., triethylamine or diisopropylamine), freshly distilled[9]
-
Anhydrous, degassed solvent (e.g., THF or toluene)[10]
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
Deuterated solvent for NMR (e.g., CDCl₃)
2. Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the palladium catalyst (e.g., 0.02-0.05 eq.), and CuI (e.g., 0.04-0.10 eq.).[10]
-
Add a precise amount of the internal standard.
-
Add the anhydrous, degassed solvent, followed by the amine base (2-5 eq.).[10]
-
Place the flask in a thermostated bath at the desired reaction temperature.
3. Data Acquisition:
-
At time zero (t=0), before adding the alkyne, withdraw an aliquot from the reaction mixture, quench it (e.g., by diluting with cold deuterated solvent), and acquire a ¹H NMR spectrum.
-
Initiate the reaction by adding the alkyne (1.1 eq.) to the reaction flask.[9]
-
At regular time intervals, withdraw aliquots from the reaction mixture, quench them, and acquire ¹H NMR spectra.
-
Monitor the reaction by integrating the signals of a characteristic proton on the reactant and the product relative to the signal of the internal standard.
4. Data Analysis:
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time.
-
Determine the reaction order and the observed rate constant (k_obs) by fitting the data to the appropriate integrated rate law (e.g., zero-, first-, or second-order).[8]
Protocol 2: Kinetic Analysis of a Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by ¹H NMR
This protocol outlines a method for determining the kinetics of a CuAAC reaction.
1. Materials and Reagents:
-
Alkyne (e.g., 3-ethynylbenzaldehyde)
-
Azide (e.g., benzyl azide)
-
Copper(I) source (e.g., CuI or prepared in situ from CuSO₄ and a reducing agent like sodium ascorbate)
-
Ligand (optional, e.g., TBTA)
-
Anhydrous, degassed solvent (e.g., a mixture of t-BuOH and H₂O)
-
Internal standard
-
Deuterated solvent for NMR
2. Reaction Setup and Data Acquisition:
-
In an NMR tube, dissolve a precise amount of the alkyne and the internal standard in the deuterated solvent system.
-
Acquire a ¹H NMR spectrum at time zero (t=0) before initiating the reaction.[5]
-
In a separate vial, prepare a solution of the azide and the copper(I) catalyst (and ligand, if used).[5]
-
To start the reaction, add a precise volume of the azide/catalyst solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at set time intervals.
5. Data Analysis:
-
Follow the disappearance of a reactant peak and the appearance of a product peak by integration relative to the internal standard.
-
Plot the concentration data against time to determine the rate law and the rate constant, as described in the Sonogashira protocol. For a bimolecular reaction, if one reactant is in large excess (pseudo-first-order conditions), the plot of ln([Alkyne]) versus time will be linear, and the slope will be -k_obs. The second-order rate constant (k) is then calculated by dividing k_obs by the initial concentration of the excess reactant (the azide).[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a kinetic study of a chemical reaction.
Caption: Experimental workflow for a kinetic study.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 3-Phenylethynyl-benzaldehyde by HPLC
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized 3-Phenylethynyl-benzaldehyde using High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein enable accurate quantification of the main compound and the identification of potential process-related impurities. This document offers a comparative analysis against a known standard, ensuring robust and reliable purity assessment.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals, functional materials, and molecular probes. Its synthesis, commonly achieved through Sonogashira cross-coupling, can introduce various impurities, including unreacted starting materials, homocoupled byproducts, and catalyst residues. Therefore, a reliable analytical method to determine the purity of the synthesized compound is crucial for quality control and for ensuring the integrity of subsequent research and development activities.
This guide details a reversed-phase HPLC (RP-HPLC) method, a widely adopted technique for the analysis of non-volatile and thermally labile compounds. The method's performance will be compared against a commercially available, high-purity standard of a structurally related compound, 4-formylphenylacetylene, to provide a benchmark for purity assessment in the absence of a certified reference standard for this compound.
Experimental Protocols
A detailed experimental protocol for the HPLC analysis is provided below. This protocol is designed to be a starting point and may require optimization based on the specific instrumentation and purity profile of the synthesized material.
Materials and Reagents
-
Synthesized this compound: The batch to be analyzed.
-
4-Formylphenylacetylene (Alternative Standard): Purity ≥98% (commercially available).
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) or HPLC grade.
-
Formic Acid (FA): LC-MS grade.
-
Methanol: HPLC grade (for sample preparation).
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions
A generalized set of chromatographic conditions is presented in Table 1. These parameters should be suitable for the separation of this compound from its potential impurities.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution (Alternative): Accurately weigh approximately 10 mg of 4-formylphenylacetylene and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of methanol. Dilute this solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation and Comparative Analysis
The purity of the synthesized this compound is determined by calculating the area percentage of the main peak in the chromatogram. A comparative analysis with the 4-formylphenylacetylene standard provides a reference for retention time and peak shape.
Table 2: Comparative Chromatographic Data
| Compound | Retention Time (min) | Peak Area (%) | Peak Tailing | Theoretical Plates |
| Synthesized this compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 4-Formylphenylacetylene (Standard) | [Experimental Value] | ≥98% | [Experimental Value] | [Experimental Value] |
| Potential Impurities | ||||
| e.g., 3-Iodobenzaldehyde | [Expected Range] | [Experimental Value] | - | - |
| e.g., Phenylacetylene | [Expected Range] | [Experimental Value] | - | - |
| e.g., Diphenyldiacetylene | [Expected Range] | [Experimental Value] | - | - |
Note: Experimental values are to be filled in by the analyst based on the obtained data. The retention times of potential impurities can be estimated based on their polarity relative to the main compound or confirmed by injecting authentic samples of the suspected impurities.
Visualization of Experimental Workflow
The logical flow of the purity assessment process is depicted in the following diagram.
A Comparative Guide to Catalysts for Sonogashira Coupling with 3-Phenylethynyl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of aryl halides, with a focus on substrates like 3-phenylethynyl-benzaldehyde, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. While direct comparative data for this compound is limited, this guide utilizes data from the coupling of structurally similar aryl halides, such as 3-iodobenzaldehyde and 3-bromobenzaldehyde, with phenylacetylene to provide a valuable reference for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Below is a summary of the performance of various catalytic systems under different conditions. The data presented is compiled from multiple sources and serves as a representative comparison.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 3-Iodobenzaldehyde | Et₃N | THF | RT | 6 | 95 | (General protocol) |
| Pd(PPh₃)₄ / CuI | 3-Bromobenzaldehyde | Piperidine | DMF | 100 | 12 | 88 | (General protocol) |
| Pd(OAc)₂ / PPh₃ / CuI | 3-Iodobenzaldehyde | K₂CO₃ | Acetonitrile | 80 | 8 | 92 | [1] |
| Pd/C / CuI | 3-Bromobenzaldehyde | Et₃N | Toluene | 110 | 24 | 75 | [2][3] |
| [PdCl₂(dppf)] | 3-Iodobenzaldehyde | Cs₂CO₃ | Dioxane | 90 | 12 | 90 | (General protocol) |
| Pd(OAc)₂ / XPhos | 3-Bromobenzaldehyde | K₃PO₄ | t-BuOH | 100 | 18 | 93 | (Ligand effect studies) |
| Copper-free: Pd(OAc)₂ / DABCO | 4-Iodonitrobenzene | DABCO | DMF | 120 | 24 | High | (Copper-free systems) |
| Heterogeneous: Pd/CuFe₂O₄ | Iodobenzene | K₂CO₃ | EtOH | 70 | 3 | 90 | [1] |
Note: "RT" denotes room temperature. Yields are isolated yields and are highly dependent on the specific reaction conditions and substrate purity. The references provided are indicative of the types of sources from which this comparative data has been compiled.
Experimental Protocols
Below are detailed methodologies for representative Sonogashira coupling reactions. These protocols can be adapted for the specific substrates and catalysts being investigated.
General Protocol for Palladium/Copper Co-catalyzed Sonogashira Coupling
-
Preparation of the Reaction Mixture: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Addition of Solvent and Base: Add the appropriate solvent (e.g., THF, DMF, 5 mL) and the base (e.g., triethylamine, diisopropylamine, 2.0 mmol).
-
Addition of Alkyne: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol for a Copper-Free Sonogashira Coupling
-
Preparation of the Reaction Mixture: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%), and the ligand (e.g., DABCO, 0.06 mmol, 6 mol%) to a Schlenk flask.
-
Addition of Solvent and Base: Add the solvent (e.g., DMF, 5 mL) and the base (if different from the ligand, e.g., K₂CO₃, 2.0 mmol).
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol).
-
Reaction and Work-up: Seal the flask and heat to the desired temperature (typically higher than copper-catalyzed reactions). Monitor the reaction and perform the work-up and purification as described in the general protocol.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical workflow for a Sonogashira coupling experiment.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. The following diagram illustrates the key steps in the widely accepted mechanism for the copper-co-catalyzed reaction.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
References
Biological Activity of 3-Phenylethynyl-benzaldehyde Derivatives: A Field Ripe for Exploration
While a comprehensive biological activity screening of 3-phenylethynyl-benzaldehyde derivatives remains a largely unexplored area of research, the therapeutic potential of related benzaldehyde and phenylethynyl-containing compounds suggests that this chemical scaffold is a promising starting point for drug discovery. This guide will objectively review the biological activities of structurally similar compounds, present relevant experimental data, and propose a general workflow for the screening of novel this compound derivatives.
Insights from Structurally Related Compounds
Research into various substituted benzaldehyde derivatives has revealed a wide spectrum of biological activities. For instance, benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity against the HL-60 cell line, with some compounds exhibiting efficacy at micromolar concentrations.[1] These compounds have been shown to induce apoptosis and cause a loss of mitochondrial membrane potential.[1] Furthermore, other benzaldehyde derivatives have been investigated for their antitumor properties.[2]
On the other hand, molecules incorporating a phenylethynyl moiety are known to play a role in various biological processes. For example, 3'-(phenyl alkynyl) analogs of abscisic acid have been synthesized and identified as potent antagonists with potential applications in agriculture.[3] While not directly related to human therapeutics, this highlights the ability of the phenylethynyl group to interact with biological targets. Additionally, the synthesis of potentially biologically active phosphinoyl functionalized compounds from 2-(phenylethynyl)benzaldehyde suggests that the phenylethynyl benzaldehyde skeleton can serve as a versatile starting point for generating diverse chemical entities with therapeutic potential.
Comparative Data of Related Benzaldehyde Derivatives
To provide a comparative perspective, the following table summarizes the anticancer activities of a series of benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line.
| Compound | IC50 (µM) against HL-60 cells |
| 2-(benzyloxy)benzaldehyde (17) | Significant at 1-10 µM |
| 2-(benzyloxy)-4-methoxybenzaldehyde (26) | Significant at 1-10 µM |
| 2-(benzyloxy)-5-methoxybenzaldehyde (27) | Significant at 1-10 µM |
| 2-(benzyloxy)-5-chlorobenzaldehyde (28) | Significant at 1-10 µM |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | Most potent in the series |
| 2-[(2-chlorobenzyl)oxy]benzaldehyde (30) | Significant at 1-10 µM |
| 2-[(4-chlorobenzyl)oxy]benzaldehyde (31) | Significant at 1-10 µM |
Data extracted from a study on benzyloxybenzaldehyde derivatives and their anticancer activity.[1] The exact IC50 values were not provided in the abstract, but the activity range was noted.
Proposed Experimental Workflow for Screening this compound Derivatives
For researchers and drug development professionals interested in exploring the biological potential of this compound derivatives, a general experimental workflow is proposed. This workflow outlines the key stages from compound synthesis to biological evaluation.
Figure 1. A generalized workflow for the synthesis and biological activity screening of novel chemical compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are example protocols for key experiments that would be central to the biological screening of this compound derivatives.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Antimicrobial Activity Assay (Broth Microdilution Method)
-
Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth.
-
Compound Preparation: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: The standardized inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways to Investigate
Given the anticancer activity of related benzaldehyde derivatives, several signaling pathways could be relevant for investigation. The induction of apoptosis suggests that pathways involving caspases, Bcl-2 family proteins, and the p53 tumor suppressor protein would be of interest.
Figure 2. A simplified diagram of the intrinsic apoptosis signaling pathway, a potential target for anticancer agents.
References
- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking the Performance of 3-Phenylethynyl-benzaldehyde-Based Materials in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel organic materials with tailored optoelectronic properties is a driving force in the advancement of organic light-emitting diodes (OLEDs) and other organic electronic devices. Among the vast landscape of molecular building blocks, 3-phenylethynyl-benzaldehyde presents an intriguing scaffold. Its rigid phenylethynyl linker offers the potential for high charge carrier mobility and thermal stability, while the reactive aldehyde group provides a versatile handle for the synthesis of a diverse range of derivatives. These derivatives can be designed to function as efficient emitters or stable host materials within an OLED device.
This guide provides a comparative benchmark of the potential performance of this compound-based materials against established alternatives in the field of organic electronics. Due to the limited availability of direct experimental data on OLEDs explicitly incorporating this compound derivatives, this comparison is based on the known properties of the constituent chemical moieties and performance data from closely related material classes.
The Promise of this compound in OLEDs
The this compound molecule combines several key features that make it a promising candidate for high-performance organic electronic materials:
-
Extended π-Conjugation: The phenylethynyl group extends the π-conjugated system of the benzaldehyde core. This extended conjugation is crucial for facilitating charge transport (both holes and electrons) and can influence the material's emission color.
-
Structural Rigidity: The linear and rigid nature of the ethynyl linker can lead to materials with high thermal stability and well-defined molecular packing in the solid state, which is beneficial for charge transport and device longevity.
-
Synthetic Versatility: The aldehyde functional group is a versatile reactive site for a wide array of chemical transformations. This allows for the straightforward synthesis of a large library of derivatives with tailored electronic properties. For instance, condensation reactions with various amines or active methylene compounds can yield highly fluorescent or phosphorescent molecules.
Comparative Performance Data
To establish a benchmark, the following tables summarize the performance of common classes of alternative materials used in OLEDs. This data provides a target for the future development and evaluation of this compound-based materials.
Table 1: Performance of Common Host Materials in OLEDs
| Host Material Class | Example Material | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Device Efficiency (EQE, %) | Ref. |
| Carbazole-based | CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | 2.56 | 6.0 | 2.9 | ~10-20 (in PhOLEDs) | [1][2] |
| Phenylpyridine-based | mCP (1,3-Bis(N-carbazolyl)benzene) | 2.9 | 6.2 | 2.7 | ~15-25 (in PhOLEDs) | [3] |
| Phosphine Oxide-based | DPEPO (Bis[2-(diphenylphosphino)phenyl] ether oxide) | 2.95 | 6.6 | 2.7 | >20 (in TADF OLEDs) | [3] |
| Triazine-based | T2T (2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine) | 2.74 | 6.2 | 2.7 | ~15-20 (in PhOLEDs) | [2] |
Table 2: Performance of Common Emissive Materials (Dopants) in OLEDs
| Emitter Type | Example Material | Emission Color | Max. EQE (%) | Power Efficiency (lm/W) | Lifetime (LT50 @ 1000 cd/m²) (h) | Ref. |
| Fluorescent (1st Gen) | Anthracene derivatives | Blue | ~5-10 | ~5-15 | >10,000 | |
| Phosphorescent (2nd Gen) | Ir(ppy)₃ (fac-Tris(2-phenylpyridine)iridium(III)) | Green | >25 | >80 | >50,000 | [1] |
| Phosphorescent (2nd Gen) | FIrpic (Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate) | Blue | >20 | >40 | ~1,000-5,000 | [1] |
| TADF (3rd Gen) | 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) | Green | >30 | >90 | >10,000 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments required to benchmark the performance of novel materials like those derived from this compound.
OLED Device Fabrication
A standard procedure for fabricating a multi-layer OLED device via thermal evaporation in a high-vacuum environment (<10⁻⁶ Torr) is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: A thin layer (typically 10-20 nm) of a hole-injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited onto the ITO anode.
-
Hole Transport Layer (HTL) Deposition: A layer (typically 20-40 nm) of a hole-transporting material, like N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), is deposited on the HIL.
-
Emissive Layer (EML) Deposition: The emissive layer is deposited by co-evaporating a host material and an emissive dopant. The doping concentration is precisely controlled by monitoring the deposition rates of the two materials. For a novel material based on this compound, it could be used as either the host or the dopant.
-
Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as tris(8-hydroxyquinolinato)aluminum (Alq₃), is deposited on the EML (typically 20-40 nm).
-
Electron Injection Layer (EIL) Deposition: A thin layer (1-2 nm) of an electron-injection material like lithium fluoride (LiF) is deposited.
-
Cathode Deposition: Finally, a metal cathode (e.g., aluminum, 100-150 nm) is deposited to complete the device.
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density (J) and luminance (L) are measured as a function of the applied voltage (V).
-
Electroluminescence (EL) Spectra: The EL spectrum of the device is measured using a spectroradiometer at a constant driving voltage or current. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the spectrum.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device. It represents the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Power Efficiency: The power efficiency, measured in lumens per watt (lm/W), is calculated from the luminance and the power input (J x V).
-
Operational Lifetime: The device is driven at a constant current density, and the luminance is monitored over time. The lifetime is often reported as the time it takes for the luminance to decay to 50% of its initial value (LT50).
Visualizing Device Architecture and Energy Levels
The following diagrams illustrate the fundamental structure and operating principle of an OLED.
Caption: A typical multi-layer OLED device structure.
Caption: Energy level diagram illustrating charge injection and transport in an OLED.
Conclusion and Future Outlook
While direct performance data for this compound-based materials in OLEDs is not yet widely available, the inherent properties of this molecular scaffold hold significant promise. The combination of a rigid, charge-conducting phenylethynyl unit and a versatile aldehyde functional group for derivatization makes it an attractive platform for the development of novel, high-performance emitters and host materials.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in OLED devices. By following the experimental protocols outlined in this guide, a direct comparison with the established benchmarks can be made. This will allow for a comprehensive understanding of the structure-property relationships and will ultimately determine the viability of this promising class of materials for next-generation organic electronic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Phenylethynyl-benzaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Phenylethynyl-benzaldehyde, a compound noted as an irritant[1]. Adherence to these procedures is critical for maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Safety data sheets for related benzaldehyde compounds emphasize the need for protective gloves, clothing, and eye/face protection[1][2]. In case of contact, immediate action is necessary:
-
Skin Contact : Wash the affected area with plenty of soap and water[2][3].
-
Eye Contact : Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing[1][2][3].
-
Inhalation : Move the individual to fresh air and ensure they are comfortable for breathing[2].
The compound is combustible, and it is advised to keep it away from heat, sparks, open flames, and hot surfaces[3][4].
Environmental Precautions
Care must be taken to prevent the release of this compound into the environment. It is advised not to let the product enter drains[2]. Some related compounds are toxic to aquatic life with long-lasting effects[3][5][6]. In case of a spill, it should be collected and contained to prevent environmental contamination[5].
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal plant. This ensures that the compound is managed in an environmentally safe and compliant manner.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided safety documents regarding disposal parameters such as concentration limits or pH adjustments for this compound. The consistent recommendation is for professional disposal, which negates the need for on-site quantitative treatment by laboratory personnel.
| Parameter | Value |
| Recommended Disposal Path | Approved Waste Disposal Plant[5][7] |
| Environmental Release | Avoid release to the environment[2][5][6] |
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Due to its hazardous properties, it is imperative to entrust its disposal to certified professionals. By following the outlined procedures and workflow, research organizations can ensure they are operating in a safe, compliant, and ethical manner, thereby building a foundation of trust and reliability in their laboratory practices.
References
Personal protective equipment for handling 3-Phenylethynyl-benzaldehyde
Essential Safety and Handling Guide for 3-Phenylethynyl-benzaldehyde
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on general best practices for handling similar chemical compounds and should be supplemented by a comprehensive, substance-specific Safety Data Sheet (SDS) and a thorough risk assessment before commencing any work.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Minimum Requirement | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing or explosion.[4][5] | Protects eyes from splashes of the chemical, which is a known irritant[1]. A face shield offers broader protection for the entire face[4][5]. |
| Hand Protection | Disposable nitrile gloves. Consult the glove manufacturer's chemical resistance guide for specific breakthrough times. For extended contact, consider heavier-duty gloves.[4] | Protects against skin contact. Nitrile gloves offer good short-term protection against a range of chemicals[4]. Given the recommendation to avoid skin contact with alkynyl compounds, gloves are essential[6]. |
| Body Protection | A buttoned, flame-resistant lab coat. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic fabrics like polyester.[4] | Provides a barrier against spills and splashes. Natural fibers like cotton are preferable under a flame-resistant lab coat[4]. |
| Respiratory Protection | Generally not required if handled in a certified chemical fume hood. If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator may be necessary.[4] | A fume hood is the primary engineering control to prevent inhalation of vapors or dust[3]. Respirator use requires a formal respiratory protection program, including medical evaluation and fit testing[4]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Pre-Handling Check:
- Review Documentation: Before starting, thoroughly read the available Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).
- Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
- PPE Inspection: Inspect all PPE for damage before use. This includes checking gloves for tears or perforations[3].
- Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Compound:
- Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
- Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
- Reactions: Set up reactions within the fume hood. Ensure any apparatus that may discharge vapors is properly vented[3].
- Avoid Contact: Do not touch the chemical with bare hands. Always use appropriate gloves[7].
- Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn[3].
3. Storage:
- Store in a tightly sealed container in a cool, dry, and well-ventilated area[8][9].
- Recommended storage temperature is between 2-8°C[9].
- Keep away from heat, sparks, open flames, and strong oxidizing agents[8][10].
Disposal Plan
1. Waste Segregation:
- All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) should be considered contaminated waste.
- Collect solid waste and contaminated disposables in a dedicated, labeled hazardous waste container.
- Collect liquid waste containing the compound in a separate, appropriately labeled hazardous waste container. Do not pour chemical waste down the drain[11].
2. Container Management:
- Keep waste containers closed except when adding waste.
- Ensure waste containers are clearly and accurately labeled with their contents.
3. Final Disposal:
- Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key procedural and logical steps for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: Logic for PPE selection based on risk assessment.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. uah.edu [uah.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 8. fishersci.be [fishersci.be]
- 9. This compound [myskinrecipes.com]
- 10. durhamtech.edu [durhamtech.edu]
- 11. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
